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  • Product: 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde
  • CAS: 1083424-32-1

Core Science & Biosynthesis

Foundational

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde chemical structure

An In-depth Technical Guide to 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 4-methyl-2-pyrrolidin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1][2] The addition of a pyrrolidine moiety at the 2-position and a reactive carbaldehyde group at the 5-position creates a versatile building block for the synthesis of novel chemical entities. This document details a robust synthetic pathway, outlines key characterization methodologies, explores the compound's reactivity and synthetic utility, and discusses its potential applications in drug discovery and beyond. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and practical insights required to effectively utilize this compound in their work.

Introduction: The Significance of the Substituted 2-Aminothiazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with thiazole derivatives standing out for their diverse pharmacological profiles. The 2-aminothiazole motif, in particular, is a core component of numerous approved drugs and clinical candidates, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][2] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is a prime example of a highly functionalized, high-value intermediate. Its structure incorporates three key features:

  • A 4-methylthiazole core: Provides a stable, aromatic scaffold.

  • A 2-pyrrolidinyl group: This tertiary amine can influence solubility, basicity, and receptor-binding interactions.

  • A 5-carbaldehyde (formyl) group: A versatile chemical handle that serves as a key reaction point for molecular elaboration and the construction of more complex derivatives.[3][4]

This guide elucidates the synthesis and potential of this molecule, providing a framework for its application in advanced chemical research.

Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in experimental design. The key identifiers and computed properties of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name 4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
Molecular Formula C₉H₁₂N₂OS
Molecular Weight 196.27 g/mol
Canonical SMILES CC1=C(C=O)SC(=N1)N2CCCC2
InChI Key YFPGOILVQPITSW-UHFFFAOYSA-N
Appearance Expected to be a solid, from light yellow to orange
Computed LogP 1.8 (Predicted)
Computed pKa Basic: ~4.5 (Thiazole N), Acidic: N/A (Predicted)

Note: Physicochemical properties are predicted using standard computational models and may vary from experimental values.

Synthesis and Mechanistic Insights

The synthesis of 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde can be efficiently achieved via a two-step sequence. This pathway leverages two classic and robust reactions in heterocyclic chemistry: the Hantzsch thiazole synthesis to construct the core, followed by the Vilsmeier-Haack reaction for regioselective formylation.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 3-Chloro-2-butanone C Intermediate: 4-Methyl-2-(pyrrolidin-1-yl)thiazole A->C Ethanol, Reflux B 1-Pyrrolidinecarbothioamide B->C E Final Product: 4-Methyl-2-pyrrolidin-1-yl- thiazole-5-carbaldehyde C->E Electrophilic Substitution D Vilsmeier Reagent (POCl₃ + DMF) D->E 0 °C to RT

Caption: Proposed two-step synthetic workflow.

Step 1: Hantzsch Synthesis of 4-Methyl-2-(pyrrolidin-1-yl)thiazole

The Hantzsch reaction is a cornerstone of thiazole synthesis, involving the condensation of an α-haloketone with a thioamide.[5] This method is highly reliable for generating 2-amino-substituted thiazoles.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 1-pyrrolidinecarbothioamide (1.0 eq) and absolute ethanol.

  • Stir the mixture until the thioamide is fully dissolved.

  • Add 3-chloro-2-butanone (1.05 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure intermediate.

Causality and Insights: The use of an α-haloketone provides the electrophilic carbon backbone, while the thioamide acts as the nucleophile, delivering the sulfur and nitrogen atoms to form the heterocyclic ring. Ethanol is a common and effective solvent for this condensation. The final basic workup is crucial to neutralize the HCl byproduct generated during the cyclization.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group onto electron-rich aromatic and heterocyclic systems.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] The electron-donating nature of the 2-pyrrolidinyl group activates the thiazole ring, directing the electrophilic formylation regioselectively to the C5 position.

Experimental Protocol:

  • In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 eq) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Dissolve the intermediate, 4-methyl-2-(pyrrolidin-1-yl)thiazole (1.0 eq), in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice containing sodium acetate. This step hydrolyzes the iminium salt intermediate to the aldehyde.

  • Basify the aqueous solution with cold 2M sodium hydroxide to a pH of ~8-9.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Trustworthiness and Self-Validation: The Vilsmeier-Haack reaction is highly reliable for this substrate. The regioselectivity is strongly controlled by the electronics of the ring, making the formation of the 5-formyl isomer the overwhelmingly favored outcome. The structure of the final product can be unequivocally confirmed by the analytical methods described in the next section.[6]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural validation.

Table 2: Expected Spectroscopic Data for Characterization

TechniqueExpected Observations and Rationale
¹H NMR δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (CHO), characteristic downfield shift. δ ~3.5-3.7 ppm (t, 4H): Protons on carbons adjacent to the nitrogen in the pyrrolidine ring. δ ~2.5 ppm (s, 3H): Methyl group protons (CH₃) on the thiazole ring. δ ~1.9-2.1 ppm (m, 4H): Protons on the internal carbons of the pyrrolidine ring.
¹³C NMR δ ~185 ppm: Aldehyde carbonyl carbon. δ ~165-170 ppm: C2 of the thiazole ring (attached to two nitrogens). δ ~150-155 ppm: C4 of the thiazole ring. δ ~120-125 ppm: C5 of the thiazole ring. δ ~50 ppm: Pyrrolidine carbons adjacent to nitrogen. δ ~25 ppm: Internal pyrrolidine carbons. δ ~15-20 ppm: Methyl carbon.
FT-IR (cm⁻¹) ~1670-1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde. ~2800 and ~2700 cm⁻¹: Characteristic C-H stretches of the aldehyde proton (Fermi doublet). ~1550-1600 cm⁻¹: C=N and C=C stretching of the thiazole ring.
Mass Spec (ESI+) [M+H]⁺ at m/z 197.07: Corresponds to the protonated molecular ion (C₉H₁₃N₂OS⁺).
Elemental Analysis Calculated: C, 55.07%; H, 6.16%; N, 14.27%; S, 16.34%. Experimental values should be within ±0.4% of calculated values.

Reactivity and Synthetic Utility

The primary site of reactivity on 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is the aldehyde functional group. This group is an exceptionally versatile synthetic handle, enabling a wide array of subsequent chemical transformations. Its utility as an intermediate is a key reason for its synthesis.[4]

G cluster_reactions cluster_products A 4-Methyl-2-pyrrolidin-1-yl- thiazole-5-carbaldehyde B Knoevenagel Condensation (e.g., + Malononitrile, base) A->B C Reductive Amination (e.g., + R-NH₂, NaBH₃CN) A->C D Wittig Reaction (e.g., + Ph₃P=CHR) A->D E Oxidation (e.g., + Oxone®, KMnO₄) A->E F Reduction (e.g., + NaBH₄) A->F B_out α,β-Unsaturated Nitrile B->B_out C_out Secondary/Tertiary Amine C->C_out D_out Alkene Derivative D->D_out E_out Carboxylic Acid Derivative E->E_out F_out Primary Alcohol F->F_out

Caption: Synthetic utility of the 5-carbaldehyde group.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides access to α,β-unsaturated systems, which are themselves valuable Michael acceptors.

  • Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) efficiently generates new amine-containing side chains.

  • Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing a route to extend carbon chains with controlled stereochemistry.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (a key isostere in drug design) or reduced to the primary alcohol, providing further opportunities for functionalization.

Potential Applications in Drug Discovery and Materials Science

The structure of 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde makes it a highly attractive starting point for library synthesis and lead optimization campaigns.

  • Pharmaceutical Development: This compound serves as an intermediate for synthesizing drugs targeting neurological disorders and infectious diseases.[7] The 2-aminothiazole scaffold is a known hinge-binding motif for many protein kinases, making this compound a valuable precursor for developing novel kinase inhibitors for oncology.[2] The aldehyde can be elaborated into various pharmacophores to probe structure-activity relationships (SAR).

  • Agrochemicals: Thiazole derivatives have demonstrated efficacy as herbicides, fungicides, and insecticides.[4] The title compound can serve as a precursor for novel agrochemical agents by modifying the aldehyde group to target specific biological pathways in pests or weeds.[7]

  • Materials Science: The heterocyclic nature of the molecule suggests potential use in the development of functional materials, such as polymers or coatings, where the thiazole ring can impart specific thermal or electronic properties.[4][7]

Conclusion

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is a high-value, synthetically versatile chemical intermediate. Its preparation via a robust and scalable two-step synthesis, beginning with the Hantzsch reaction and followed by Vilsmeier-Haack formylation, is well-established in principle. The presence of the reactive aldehyde group on an electronically rich and biologically relevant 2-aminothiazole scaffold makes it an indispensable tool for researchers in medicinal chemistry, agrochemistry, and materials science. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically deploy this compound in the pursuit of novel and functional molecules.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: https://www.derpharmachemica.
  • BenchChem. Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers. Available at: https://www.benchchem.
  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. Available at: https://www.researchgate.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: https://www.mdpi.com/1420-3049/26/5/1466
  • Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Available at: https://patents.google.
  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available at: https://www.researchgate.net/publication/363842838_Common_methods_for_the_synthesis_of_2-aminothiazole
  • Taylor & Francis Online. Synthesis and anticancer properties of 2-aminothiazole derivatives. Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1915442
  • ResearchGate. Formylation reactions of some thiazole. | Download Scientific Diagram. Available at: https://www.researchgate.net/figure/Formylation-reactions-of-some-thiazole_fig-1_339474706
  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Available at: https://ajchem.co.in/vol-16-no-3-and-4/studies-on-vilsmeier-haack-reaction-preparation-and-synthetic-applications-of-synthones-4-chloro-2-arylamino-thiazole-5.pdf
  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Available at: https://ajchem.co.in/article/studies-on-vilsmeier-haack-reaction-preparation-and-synthetic-applications-of-synthones-4-chloro-2-arylamino-thiazole-5-carboxaldehydes-10499
  • BenchChem. 4-Methylthiazole-5-carboxaldehyde: Applications Beyond Pharmaceuticals. Available at: https://www.benchchem.
  • PubChem. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/581339
  • PubChem. 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-1_3-thiazole-2-carbaldehyde
  • Sigma-Aldrich. 4-Methylthiazole-5-carboxaldehyde 97 82294-70-0. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/633208
  • Chem-Impex. 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde. Available at: https://www.chemimpex.com/products/2-pyrrolidin-1-yl-1-3-thiazole-5-carbaldehyde
  • LookChem. Cas 82294-70-0,4-Methylthiazole-5-carboxaldehyde. Available at: https://www.lookchem.com/cas-822/82294-70-0.html
  • Home Sunshine Pharma. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0. Available at: https://www.homesunshinepharma.com/cephalosporin-intermediate/4-methyl-5-thiazole-carboxaldehyde-cas-82294-70-0.html
  • The Good Scents Company. 5-formyl-4-methyl thiazole, 82294-70-0. Available at: http://www.thegoodscentscompany.
  • TCI Chemicals. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0. Available at: https://www.tcichemicals.com/US/en/p/M1812
  • ChemicalBook. 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1 H NMR. Available at: https://www.chemicalbook.com/spectrum/137-00-8_1HNMR.htm

Sources

Exploratory

4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde properties

Technical Whitepaper: 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde Subtitle: A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Materials Science Executive Summary 4-Methyl-2-(pyrrolidin-1-yl)-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

Subtitle: A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Materials Science

Executive Summary

4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a highly functionalized heterocyclic building block distinguished by its electron-rich thiazole core and the steric influence of the pyrrolidine ring. Unlike simple aminothiazoles, the tertiary amine (pyrrolidine) substituent enhances lipophilicity and prevents competitive N-acylation side reactions, making this scaffold a superior candidate for late-stage functionalization in drug discovery. This guide details its physicochemical profile, validated synthetic routes, and application as a precursor for antimicrobial and anticancer pharmacophores.

Chemical Identity & Physicochemical Profile

This compound serves as a "linchpin" intermediate, bridging the gap between simple thiazole precursors and complex bioactive molecules via its reactive formyl group.

Table 1: Core Chemical Data

PropertySpecification
IUPAC Name 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
CAS Number Not widely listed; Analogous Acid CAS: 947013-57-2
Molecular Formula C₉H₁₂N₂OS
Molecular Weight 196.27 g/mol
Appearance Pale yellow to off-white crystalline solid
Predicted LogP ~2.1 (Moderate Lipophilicity)
H-Bond Acceptors 3 (N, O, S)
Solubility Soluble in DCM, DMSO, DMF, Ethanol; Insoluble in Water
Reactivity Class Electrophilic Aldehyde; Nucleophilic C5-position (masked)

Synthetic Pathways

The synthesis of this scaffold relies on the construction of the thiazole ring followed by functionalization.[1] Two primary routes are established: the Direct Vilsmeier-Haack Formylation (preferred for lab scale) and the Ester Reduction-Oxidation (preferred for industrial scale).

Route A: Hantzsch Cyclization & Vilsmeier-Haack Formylation

This route is chemically efficient, utilizing the electron-donating nature of the pyrrolidine ring to facilitate electrophilic aromatic substitution at the C5 position.

Step 1: Synthesis of Pyrrolidine-1-carbothioamide

  • Reagents: Pyrrolidine, Benzoyl isothiocyanate, NaOH.

  • Protocol: React pyrrolidine with benzoyl isothiocyanate in acetone to form the benzoyl-thiourea intermediate. Hydrolyze with aqueous NaOH to yield pyrrolidine-1-carbothioamide.

  • Yield: Typically >85%.[2][3][4]

Step 2: Hantzsch Thiazole Synthesis

  • Reagents: Pyrrolidine-1-carbothioamide, Chloroacetone, Ethanol.

  • Protocol: Reflux equimolar amounts in absolute ethanol for 4–6 hours. The sulfur atom attacks the alpha-carbon of chloroacetone, followed by cyclodehydration.

  • Intermediate: 4-Methyl-2-(pyrrolidin-1-yl)thiazole.

Step 3: Vilsmeier-Haack Formylation

  • Reagents: POCl₃, DMF (Anhydrous).

  • Protocol:

    • Cool DMF (3 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise to generate the Vilsmeier reagent (chloroiminium salt).

    • Add the thiazole intermediate dissolved in DMF.

    • Heat to 80–90°C for 3 hours.

    • Quench with ice water and neutralize with sodium acetate to precipitate the aldehyde.

Route B: Ester Reduction-Oxidation (Industrial Scale)
  • Precursor: Ethyl 2-chloroacetoacetate.

  • Cyclization: React with pyrrolidine-1-carbothioamide to form Ethyl 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylate .

  • Reduction: Reduce ester with LiAlH₄ or DIBAL-H to the primary alcohol.

  • Oxidation: Swern oxidation or MnO₂ oxidation to the target aldehyde.

Visualizing the Reaction Logic

The following diagram illustrates the mechanistic flow of the Vilsmeier-Haack pathway, highlighting the critical electrophilic attack.

G Start Pyrrolidine (Nucleophile) Thiourea Pyrrolidine-1- carbothioamide Start->Thiourea + Benzoyl Isothiocyanate + NaOH Thiazole 4-Methyl-2-(pyrrolidin-1-yl) thiazole Thiourea->Thiazole + Chloroacetone (Hantzsch Synthesis) Intermediate Iminium Ion Intermediate Thiazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C5) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Target Target Aldehyde (C9H12N2OS) Intermediate->Target Hydrolysis (H2O/NaOAc)

Caption: Step-wise synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde via the Vilsmeier-Haack protocol.

Reactivity & Functionalization

The C5-aldehyde group is the primary handle for derivatization, enabling the synthesis of diverse libraries.

Table 2: Key Functionalization Reactions

Reaction TypeReagentsProduct ClassApplication
Knoevenagel Condensation Malononitrile, PiperidineThiazolyl-acrylonitriles Push-pull dyes, Nonlinear optics
Schiff Base Formation Primary Amines (R-NH₂), EthanolAzomethines (Imines) Antimicrobial agents, Metal ligands
Reductive Amination Amine, NaBH(OAc)₃Secondary Amines Kinase inhibitors (Spacer optimization)
Oxidation NaClO₂, KH₂PO₄Carboxylic Acids Peptidomimetics, Prodrugs

Therapeutic Potential & Applications

Medicinal Chemistry
  • Antimicrobial Agents: The thiazole-5-carbaldehyde core is structurally analogous to the side chains of third-generation cephalosporins (e.g., Cefditoren). The pyrrolidine moiety improves cell membrane permeability compared to primary amines.

  • Kinase Inhibitors: The scaffold serves as a hinge-binding motif. The aldehyde can be converted into vinyl-nitriles (Michael acceptors) to target cysteine residues in covalent kinase inhibitors.

Material Science
  • Nonlinear Optics (NLO): Condensation of the aldehyde with strong electron-withdrawing groups (e.g., dicyanomethylene) creates a "push-pull" system. The pyrrolidine acts as a strong donor, and the thiazole acts as a conductive bridge, resulting in high hyperpolarizability.

Handling, Safety & Storage

Safety Profile (GHS Classification):

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

Storage Protocols:

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation to the carboxylic acid.

  • Temperature: 2–8°C (Refrigerate).

  • Stability: Stable for >12 months if protected from light and moisture.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (1997). "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions.[5][6][7][8][9]

  • Thiazole Antimicrobial Activity: Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry.

  • Synthesis of 2-substituted-4-methylthiazole-5-carbaldehydes: Mohane, S. R., et al. (2010). "Synthesis and biological evaluation of some new thiazole derivatives." International Journal of PharmTech Research.

  • Safety Data (Analogous): Fisher Scientific. "Safety Data Sheet: 4-Methylthiazole-5-carboxaldehyde."

Sources

Foundational

An In-depth Technical Guide to 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This techn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on a specific, promising scaffold: 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid and its derivatives. We will delve into the synthetic pathways for creating these molecules, with a detailed exploration of the foundational Hantzsch thiazole synthesis. Furthermore, this guide will provide a comprehensive overview of the known biological activities of this class of compounds, with a particular emphasis on their potential as antibacterial and anticancer agents. We will also explore the structure-activity relationships (SAR) that govern their efficacy and discuss their potential mechanisms of action. This document aims to be a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of novel thiazole derivatives.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a key component in numerous FDA-approved drugs. The versatility of the thiazole ring allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

The 2-aminothiazole moiety, in particular, has garnered significant attention due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a pyrrolidine ring at the 2-position and a carboxylic acid group at the 5-position of the 4-methylthiazole core introduces unique structural features that can influence biological activity and selectivity. The pyrrolidine moiety can enhance solubility and provide additional interaction points with biological targets, while the carboxylic acid group can act as a key pharmacophore, for example, by forming salt bridges or hydrogen bonds.

This guide will provide a detailed exploration of the synthesis, biological evaluation, and therapeutic potential of derivatives based on the 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid core (CAS 947013-57-2).[4]

Synthesis of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic Acid and its Derivatives

The primary and most established method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5][6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the core scaffold of interest, a multi-step approach is generally employed.

General Synthetic Scheme

A plausible synthetic route to 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid and its derivatives is outlined below. This pathway is an adaptation of established Hantzsch synthesis protocols for similar 2-aminothiazole structures.[8][9]

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide/Ester Derivative Synthesis A Pyrrolidine C Thiourea derivative A->C Reaction B Carbon disulfide B->C Reaction E Thiourea derivative C->E D Ethyl 2-chloroacetoacetate F Ethyl 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylate D->F Condensation E->F Condensation G Ethyl 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylate F->G H 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid G->H Base or Acid Hydrolysis I 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid H->I K Amide or Ester Derivatives I->K Coupling Reaction J Amine or Alcohol J->K Coupling Reaction

Caption: General workflow for the synthesis of the target compounds.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed protocol for the synthesis of the title compound, based on analogous procedures found in the literature.[8][9]

Step 1: Synthesis of 1-(Pyrrolidin-1-yl)thiourea

  • To a solution of pyrrolidine in a suitable solvent (e.g., ethanol), add an equimolar amount of carbon disulfide at 0 °C.

  • Stir the mixture for 30 minutes, then add an aqueous solution of ammonia.

  • Continue stirring for an additional 2 hours at room temperature.

  • The resulting precipitate, 1-(pyrrolidin-1-yl)thiourea, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of Ethyl 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

  • Dissolve 1-(pyrrolidin-1-yl)thiourea and an equimolar amount of ethyl 2-chloroacetoacetate in ethanol.

  • Add a catalytic amount of a base, such as sodium carbonate.[9]

  • Reflux the mixture for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid

  • Dissolve the ethyl ester from the previous step in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and stir for 2-3 hours.

  • After cooling, acidify the solution with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Step 4: Synthesis of Amide Derivatives

  • To a solution of 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid in a suitable solvent (e.g., dimethylformamide), add a coupling agent (e.g., HATU or EDCI/HOBt) and a base (e.g., diisopropylethylamine).

  • Add the desired amine and stir the reaction mixture at room temperature overnight.

  • The reaction mixture is then worked up by extraction and the crude product is purified by chromatography to yield the final amide derivative.

Biological Activities and Therapeutic Potential

Derivatives of the 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid scaffold have shown promise in several therapeutic areas, most notably as antibacterial and anticancer agents.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of thiazole derivatives. The incorporation of a pyrrolidine moiety can enhance the antibacterial profile of these compounds.

A study on novel thiazole-based pyrrolidine derivatives demonstrated significant activity against Gram-positive bacteria, including Bacillus cereus and Staphylococcus aureus.[2][10] The outer membrane of Gram-negative bacteria often acts as a barrier, leading to reduced susceptibility to many antimicrobial compounds.[10]

Compound IDR GroupMIC (µg/mL) vs. B. cereusMIC (µg/mL) vs. S. aureus
1 4-Fluorophenyl31.2562.5
2 4-Chlorophenyl62.5125
3 4-Bromophenyl125250
4 4-Nitrophenyl62.5125
Data adapted from a study on related thiazole-pyrrolidine derivatives.[2]

Mechanism of Action: The precise mechanism of action for this specific class of compounds is not yet fully elucidated. However, thiazole-based antibacterial agents are known to target various essential bacterial processes. One potential mechanism is the inhibition of bacterial cell division through the disruption of the FtsZ protein and Z-ring formation.[11] Other thiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[3]

Antibacterial_MoA cluster_0 Bacterial Cell A Thiazole Derivative B FtsZ Protein A->B Inhibits C DNA Gyrase / Topoisomerase IV A->C Inhibits D Cell Division Inhibition B->D E DNA Replication Inhibition C->E

Caption: Potential antibacterial mechanisms of action of thiazole derivatives.

Anticancer Activity

Thiazole-5-carboxamide derivatives have emerged as a promising class of anticancer agents.[12][13] The antiproliferative activity of these compounds has been evaluated against various cancer cell lines.

For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and tested for their anticancer activity. One of the compounds, with a 4-chloro-2-methylphenyl amido substitution, demonstrated a 48% inhibition of A-549 lung cancer cell growth at a concentration of 5 µg/mL.[12]

Compound IDR Group (Amide)% Inhibition vs. A-549 (5 µg/mL)
5 4-Chloro-2-methylphenyl48%
6 2,4-Dichlorophenyl35%
7 4-Fluorophenyl28%
Data adapted from a study on related thiazole-5-carboxamide derivatives.[12]

Mechanism of Action: The anticancer mechanism of many thiazole derivatives involves the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[14] Some thiazole-containing compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[14] The specific molecular targets for the 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid derivatives are still under investigation, but their structural features suggest potential interactions with various kinase active sites.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid derivatives is significantly influenced by the nature of the substituents on the core scaffold.

  • At the 2-position (Pyrrolidine Ring): The presence of the pyrrolidine ring is often associated with improved pharmacokinetic properties and can provide crucial interactions within the binding pockets of target proteins.

  • At the 5-position (Carboxylic Acid and its Derivatives): The carboxylic acid group can be a key pharmacophore. Conversion of the carboxylic acid to various amides allows for the exploration of different substituent effects. Aromatic and substituted aromatic amides have shown promising anticancer and antibacterial activities.[2][12] The nature and position of substituents on the aromatic ring of the amide can dramatically affect potency and selectivity. For example, in some antibacterial derivatives, a 4-fluorophenyl group at this position resulted in the highest activity against Gram-positive bacteria.[2]

  • At the 4-position (Methyl Group): The methyl group at the 4-position of the thiazole ring can influence the overall conformation of the molecule and may contribute to hydrophobic interactions with the target protein.

Future Directions and Conclusion

The 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive area for further research.

Future efforts should focus on:

  • Optimization of Antibacterial Activity: Synthesis and evaluation of a broader range of derivatives to improve potency against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Exploration of Anticancer Potential: Screening of derivative libraries against a wider panel of cancer cell lines and investigation of their mechanisms of action, including the identification of specific molecular targets.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies to assess the drug-like properties, metabolic stability, and in vivo safety of the most promising lead compounds.

  • Elucidation of Mechanism of Action: Detailed mechanistic studies to identify the specific cellular targets and pathways modulated by these compounds.

References

  • Gomha, S. M., et al. (2015).
  • Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [https://biointerfaceresearch.com/wp-content/uploads/2021/04/20695837.114.1217812185.pdf][2][10]

  • Campagna, F., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(24), 10997-11037. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01245][3]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4553-4558. [https://pubmed.ncbi.nlm.nih.gov/28844391/][14]

  • Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [https://biointerfaceresearch.com/wp-content/uploads/2021/04/20695837.114.1217812185.pdf]
  • Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia, 63(2), 171-177. [https://farmaciajournal.com/wp-content/uploads/2015-02-art-01-Oniga_171-177.pdf]
  • Oniga, S., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2). [https://farmaciajournal.com/wp-content/uploads/2015-02-art-01-Oniga_171-177.pdf][8]

  • Al-Omar, M. A. (2010). Thiazole in medicinal chemistry. European Journal of Medicinal Chemistry, 45(9), 3569-3580.
  • Song, D., et al. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 261, 115689. [https://pubmed.ncbi.nlm.nih.gov/37542993/]
  • Kantevari, S., et al. (2007). Synthesis and antimicrobial activity of novel 2-aroyl-4-methyl-5-(substituted)thiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(16), 4537-4541.
  • Wang, B., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(10), 1369. [https://www.mdpi.com/1420-3049/21/10/1369][12][13]

  • Teva Pharmaceutical Industries Ltd. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WO2012032528A2. [https://patents.google.
  • Andreani, A., et al. (2013). Synthesis and cytotoxic activity of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. Molecules, 18(9), 10737-10753. [https://www.mdpi.com/1420-3049/18/9/10737]
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  • Płazińska, A., & Płaziński, W. (2021). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules, 26(24), 7586. [https://www.mdpi.com/1420-3049/26/24/7586]
  • Wang, B., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(10), 1369. [https://www.mdpi.com/1420-3049/21/10/1369/htm]
  • BLDpharm. (n.d.). 4-Methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid. Retrieved from [https://www.bldpharm.com/products/947013-57-2.html][4]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1971. [https://www.mdpi.com/1420-3049/22/11/1971][5]

  • Li, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances, 10(25), 15000-15014. [https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra01173j][11]

  • Wang, Y. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. CN103664819A. [https://patents.google.com/patent/CN103664819A/en][9]

  • Kumar, S., & Narasimhan, B. (2018). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 1(1), 1-14. [https://www.chemijournal.com/archives/2018/vol1issue1/PartA/1-1-1-987.pdf]
  • Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Indian Journal of Chemistry - Section B, 49B(3), 378-382.
  • F. Hoffmann-La Roche AG. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7408069B2. [https://patents.google.
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  • Carradori, S., et al. (2013). Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. European Journal of Medicinal Chemistry, 65, 102-111.
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  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [https://www.youtube.com/watch?v=9y-1gQ4Z8yA][7]

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Exploratory

Molecular weight and formula of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde

[1][2] Executive Summary 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde (CAS 1083424-32-1 ) is a functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical synthesis.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde (CAS 1083424-32-1 ) is a functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical synthesis.[1][2][3][4][5] Characterized by a thiazole core substituted with a lipophilic pyrrolidine ring at the C2 position and a reactive formyl group at C5, this molecule serves as a critical intermediate for generating diverse pharmacological scaffolds, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Profile[2][6][7][8][9][10][11][12][13][14][15]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
CAS Registry Number 1083424-32-1
Common Synonyms 4-Methyl-2-pyrrolidinyl-thiazole-5-carboxaldehyde; 2-(1-Pyrrolidinyl)-4-methyl-5-thiazolecarboxaldehyde
SMILES CC1=C(C=O)SC(N2CCCC2)=N1
InChI Key Derived from structure (e.g., specific to isomer if applicable)
Molecular Data
PropertyValueUnit
Molecular Formula C₉H₁₂N₂OS -
Molecular Weight 196.27 g/mol
Exact Mass 196.0670Da
CLogP (Est.) 2.1 - 2.4-
H-Bond Donors 0-
H-Bond Acceptors 3 (N, O, S)-
Topological Polar Surface Area (TPSA) ~49.4Ų
Physical Description
  • Appearance: Typically a light yellow to tan crystalline solid or viscous oil, depending on purity and hydration.

  • Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and methanol. Sparingly soluble in water.[6]

  • Stability: Stable under standard laboratory conditions. The aldehyde moiety is susceptible to oxidation to the carboxylic acid (CAS 947013-57-2) upon prolonged exposure to air.

Synthetic Pathways and Manufacturing[10][13]

The synthesis of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde typically follows a convergent route involving the construction of the thiazole ring followed by functionalization.

Primary Route: Hantzsch Cyclization & Vilsmeier-Haack Formylation

This is the most robust method for scale-up, avoiding the use of expensive palladium catalysts.[1]

  • Precursor Synthesis (Thiazole Formation):

    • Reagents: Pyrrolidine-1-carbothioamide + Chloroacetone.[1]

    • Mechanism: The sulfur atom of the thioamide attacks the alpha-carbon of chloroacetone (SN2), followed by cyclodehydration to form 4-methyl-2-(pyrrolidin-1-yl)thiazole .[1]

    • Note: Alternatively, 2-chloro-4-methylthiazole can be reacted with pyrrolidine via Nucleophilic Aromatic Substitution (SNAr) to generate the same intermediate.

  • Functionalization (Formylation):

    • Reagents: Phosphorus oxychloride (POCl₃) + Dimethylformamide (DMF).

    • Mechanism: The Vilsmeier-Haack reaction. The electron-rich C5 position of the thiazole ring attacks the chloroiminium ion (Vilsmeier reagent), followed by hydrolysis to yield the aldehyde.

Synthetic Workflow Diagram

SynthesisRoute Start1 Pyrrolidine-1- carbothioamide Intermediate 4-Methyl-2-(pyrrolidin-1-yl) thiazole Start1->Intermediate Cyclization (EtOH, Reflux) Start2 Chloroacetone Start2->Intermediate Product 4-Methyl-2-pyrrolidin-1-yl- thiazole-5-carbaldehyde (CAS 1083424-32-1) Intermediate->Product Formylation (0°C to RT) Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Product

Figure 1: Convergent synthesis via Hantzsch cyclization and Vilsmeier-Haack formylation.

Structural Characterization (Spectroscopic Expectations)

Researchers should validate the identity of the synthesized compound using the following spectroscopic markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.80 - 9.95 ppm (s, 1H): Distinctive aldehyde proton (-CH O).

    • δ 3.40 - 3.60 ppm (m, 4H): Pyrrolidine ring protons adjacent to nitrogen (N-CH ₂-).

    • δ 2.50 - 2.60 ppm (s, 3H): Methyl group at C4 (-CH ₃).

    • δ 1.90 - 2.10 ppm (m, 4H): Pyrrolidine ring protons (C-CH ₂-C).

  • ¹³C NMR:

    • Carbonyl Carbon: ~180 ppm.[7]

    • Thiazole C2 (C=N): ~165-170 ppm (deshielded by N and S).

    • Thiazole C5: Shifted downfield due to the formyl group.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 197.27 m/z.

Reactivity & Applications in Drug Design

The molecule is a "bifunctional" scaffold, offering two distinct vectors for chemical modification:

The C5-Formyl "Warhead"

The aldehyde group at position 5 is the primary site for diversification.

  • Reductive Amination: Reaction with primary or secondary amines (using NaBH(OAc)₃) yields amine-linked libraries, common in optimizing solubility and potency in kinase inhibitors.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl nitriles, often used to target cysteine residues in covalent inhibitors.

  • Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to an alkene, extending the carbon chain for linker synthesis.

The Thiazole Core
  • Basicity: The pyrrolidine ring increases the basicity of the thiazole nitrogen, influencing the pKa and potentially the binding affinity to acidic residues in protein pockets.

  • Metabolic Stability: The 4-methyl group blocks potential metabolic oxidation at that position, while the pyrrolidine ring is a common bioisostere for diethylamine, often improving metabolic stability against dealkylation.

Reaction Logic Flow

Reactivity Center 4-Methyl-2-pyrrolidin-1-yl- thiazole-5-carbaldehyde RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Center->RedAmin Oxidation Oxidation (NaClO2 or KMnO4) Center->Oxidation Condensation Knoevenagel/Wittig (Active Methylene/Ylide) Center->Condensation Amines Secondary/Tertiary Amines (Library Generation) RedAmin->Amines Acids Carboxylic Acids (Peptide Coupling) Oxidation->Acids Alkenes Vinyl Derivatives (Michael Acceptors) Condensation->Alkenes

Figure 2: Divergent synthesis applications starting from the aldehyde core.

Experimental Handling & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust or vapors.

Storage Protocols
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.

  • Container: Tightly sealed amber glass vials.

References

  • PubChem. (n.d.). Compound Summary: 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde.[1][2][3][4][5] National Library of Medicine. (Search Term: CAS 1083424-32-1).[1][2][3][4][8]

  • Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. (General reference for Hantzsch/Vilsmeier synthesis on thiazoles).

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde from an Ester Precursor: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed guide for the synthesis of 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the synthesis of 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols outlined herein are designed to be self-validating, with an emphasis on the underlying chemical principles, safety considerations, and thorough characterization of the products. Two primary synthetic strategies commencing from an ester precursor, ethyl 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylate, are presented: direct formylation via the Vilsmeier-Haack reaction and a two-step reduction-oxidation sequence.

Introduction

Thiazole-containing compounds are a cornerstone of many pharmaceuticals, exhibiting a wide range of biological activities. The title compound, 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde, incorporates a 2-aminothiazole scaffold, a privileged structure in drug design. The aldehyde functionality at the C5 position serves as a versatile synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This guide details reliable and reproducible methods for its preparation from a readily accessible ester starting material.

Synthetic Strategies: An Overview

Two robust synthetic pathways for the conversion of ethyl 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylate to the target aldehyde are discussed. The choice of route may depend on the availability of specific reagents, desired scale, and safety infrastructure.

Route 1: Vilsmeier-Haack Formylation

This classic method allows for the direct introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3] The electron-donating nature of the pyrrolidinyl group at the C2 position of the thiazole ring activates the C5 position for electrophilic substitution by the Vilsmeier reagent.[4][5]

Route 2: Reduction and Subsequent Oxidation

This two-step approach offers an alternative to the potentially harsh conditions of the Vilsmeier-Haack reaction. The ester is first reduced to the corresponding primary alcohol, (4-methyl-2-(pyrrolidin-1-yl)thiazol-5-yl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[6] The resulting alcohol is then oxidized to the desired aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Experimental Protocols

PART A: Synthesis of the Starting Material: Ethyl 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

The starting ester can be prepared via a Hantzsch-type thiazole synthesis.[7]

Protocol 1: Hantzsch Thiazole Synthesis

This procedure is adapted from a similar synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
1-(Thiocarbamoyl)pyrrolidineC₅H₁₀N₂S130.2110 mmol, 1.30 g
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.5910 mmol, 1.65 g
EthanolC₂H₅OH46.0750 mL
Sodium BicarbonateNaHCO₃84.01As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(thiocarbamoyl)pyrrolidine (1.30 g, 10 mmol) and ethanol (50 mL).

  • Stir the mixture at room temperature until the solid dissolves.

  • Add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture (check with pH paper).

  • The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

PART B: Synthesis of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde

Protocol 2: Vilsmeier-Haack Formylation

Safety First: The Vilsmeier-Haack reaction is exothermic and involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[7][8] N,N-Dimethylformamide (DMF) is a combustible liquid and a suspected carcinogen. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylateC₁₁H₁₆N₂O₂S240.3210 mmol, 2.40 g
Phosphorus oxychloride (POCl₃)POCl₃153.3330 mmol, 2.7 mL
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL
Dichloromethane (DCM)CH₂Cl₂84.9350 mL
IceH₂O18.02As needed
Sodium BicarbonateNaHCO₃84.01As needed

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.7 mL, 30 mmol) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve ethyl 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylate (2.40 g, 10 mmol) in anhydrous dichloromethane (50 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 3: Reduction and Oxidation

Step 1: Reduction of the Ester to the Alcohol

Safety First: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that reacts violently with water and protic solvents.[6][9] It is also flammable. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a dry fume hood. Use appropriate PPE, including safety goggles, a lab coat, and dry, compatible gloves.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylateC₁₁H₁₆N₂O₂S240.3210 mmol, 2.40 g
Lithium aluminum hydride (LiAlH₄)LiAlH₄37.9515 mmol, 0.57 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL
Sodium sulfate, decahydrateNa₂SO₄·10H₂O322.20As needed
Ethyl acetateC₄H₆O₂88.11For quenching

Procedure:

  • To a 250 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and cool to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (0.57 g, 15 mmol) in portions to the THF.

  • Dissolve ethyl 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylate (2.40 g, 10 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water (Fieser workup: for 'x' g of LiAlH₄, add 'x' mL of water, then 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water).

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (4-methyl-2-(pyrrolidin-1-yl)thiazol-5-yl)methanol, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Oxidation of the Alcohol to the Aldehyde

A variety of mild oxidation methods can be employed. The Swern oxidation is a common and effective choice.

Safety First: The Swern oxidation involves the use of oxalyl chloride and dimethyl sulfoxide (DMSO), which can decompose exothermically. The reaction should be carried out at low temperatures (-78 °C) in a well-ventilated fume hood.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
(4-Methyl-2-(pyrrolidin-1-yl)thiazol-5-yl)methanolC₁₀H₁₆N₂OS212.3110 mmol, 2.12 g
Oxalyl chloride(COCl)₂126.9312 mmol, 1.05 mL
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1324 mmol, 1.7 mL
Triethylamine(C₂H₅)₃N101.1950 mmol, 7.0 mL
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93100 mL

Procedure:

  • In a 250 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.05 mL, 12 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (1.7 mL, 24 mmol) in anhydrous DCM (10 mL) to the oxalyl chloride solution. Stir for 15 minutes.

  • Add a solution of (4-methyl-2-(pyrrolidin-1-yl)thiazol-5-yl)methanol (2.12 g, 10 mmol) in anhydrous DCM (20 mL) dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Add triethylamine (7.0 mL, 50 mmol) to the mixture and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Add water (50 mL) to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization

Due to the limited availability of published experimental data for the target compound and its immediate precursor, the following spectroscopic data are predicted based on the analysis of structurally similar compounds.[4][10][11]

Predicted Spectroscopic Data for 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde:

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.85 (s, 1H, -CHO), 3.60-3.80 (m, 4H, pyrrolidine-H), 2.60 (s, 3H, thiazole-CH₃), 2.00-2.20 (m, 4H, pyrrolidine-H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 185.0 (C=O), 170.0 (C2-thiazole), 155.0 (C4-thiazole), 130.0 (C5-thiazole), 50.0 (pyrrolidine-CH₂), 25.0 (pyrrolidine-CH₂), 16.0 (thiazole-CH₃).
IR (KBr, cm⁻¹) ν: ~2950 (C-H), ~1680 (C=O aldehyde), ~1550 (C=N).
MS (ESI) m/z: [M+H]⁺ calculated for C₁₀H₁₂N₂OS: 209.07.

Predicted Spectroscopic Data for (4-Methyl-2-(pyrrolidin-1-yl)thiazol-5-yl)methanol:

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.70 (s, 2H, -CH₂OH), 3.50-3.70 (m, 4H, pyrrolidine-H), 2.40 (s, 3H, thiazole-CH₃), 2.00-2.20 (m, 4H, pyrrolidine-H), ~2.50 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.0 (C2-thiazole), 150.0 (C4-thiazole), 125.0 (C5-thiazole), 60.0 (-CH₂OH), 50.0 (pyrrolidine-CH₂), 25.0 (pyrrolidine-CH₂), 15.0 (thiazole-CH₃).

Visualization of Synthetic Pathways

Workflow for the Synthesis of the Starting Ester

G cluster_0 Hantzsch Thiazole Synthesis reagent1 1-(Thiocarbamoyl)pyrrolidine reaction Reflux reagent1->reaction + reagent2 Ethyl 2-chloroacetoacetate reagent2->reaction + solvent Ethanol solvent->reaction product Ethyl 4-methyl-2-(pyrrolidin-1-yl) thiazole-5-carboxylate reaction->product

Caption: Hantzsch synthesis of the starting ester.

Comparative Workflow of Aldehyde Synthesis

G cluster_1 Route 1: Vilsmeier-Haack cluster_2 Route 2: Reduction-Oxidation start Ethyl 4-methyl-2-(pyrrolidin-1-yl) thiazole-5-carboxylate vilsmeier Vilsmeier Reagent (POCl₃, DMF) start->vilsmeier reduction Reduction (LiAlH₄) start->reduction aldehyde1 4-Methyl-2-pyrrolidin-1-yl- thiazole-5-carbaldehyde vilsmeier->aldehyde1 alcohol (4-methyl-2-(pyrrolidin-1-yl)thiazol-5-yl)methanol reduction->alcohol oxidation Oxidation (Swern) alcohol->oxidation aldehyde2 4-Methyl-2-pyrrolidin-1-yl- thiazole-5-carbaldehyde oxidation->aldehyde2

Caption: Two synthetic routes to the target aldehyde.

Conclusion

This application note provides two distinct and viable synthetic routes for the preparation of 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde from its corresponding ethyl ester. The choice between the direct Vilsmeier-Haack formylation and the two-step reduction-oxidation sequence will be guided by laboratory-specific considerations. Both methods, when executed with the appropriate safety precautions, offer reliable access to this valuable synthetic intermediate. The provided protocols and predicted characterization data serve as a robust foundation for researchers in their synthetic endeavors.

References

  • Caronna, T., et al. (1983). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1, 1983, 2035-2038. Available at: [Link]

  • Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia, 63(2), 172-178. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylthiazole. Retrieved February 13, 2026, from [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved February 13, 2026, from [Link]

  • Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (CN103664819A).
  • PubChem. (n.d.). 4-Methyl-5-vinylthiazole. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 13, 2026, from [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4879. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved February 13, 2026, from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved February 13, 2026, from [Link]

Sources

Application

Procedure for reduction of 4-methyl-2-pyrrolidinyl-thiazole-5-carboxylic acid

Application Note: Chemoselective Reduction of 4-methyl-2-(pyrrolidin-2-yl)thiazole-5-carboxylic acid Abstract & Strategic Analysis The reduction of 4-methyl-2-(pyrrolidin-2-yl)thiazole-5-carboxylic acid is a pivotal tran...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 4-methyl-2-(pyrrolidin-2-yl)thiazole-5-carboxylic acid

Abstract & Strategic Analysis

The reduction of 4-methyl-2-(pyrrolidin-2-yl)thiazole-5-carboxylic acid is a pivotal transformation in the total synthesis of marine cyclodepsipeptides, such as Apratoxin A and Dolastatin 10. The target alcohol (hydroxymethyl intermediate) serves as a precursor for subsequent aldehyde generation and fragment coupling.

Critical Challenge: Direct reduction of thiazole carboxylic acids using Lithium Aluminum Hydride (LAH) often leads to suboptimal results, including:

  • Racemization: The

    
    -chiral center of the pyrrolidine ring is susceptible to epimerization under strong basic conditions or elevated temperatures.
    
  • Ring Integrity: Vigorous reduction can compromise the thiazole unsaturation.

  • Chemoselectivity: Preserving the

    
    -protecting group (typically Boc or Fmoc) is essential.
    

Selected Methodology: The Mixed Anhydride Protocol This guide details the Isobutyl Chloroformate (IBCF) / Sodium Borohydride (NaBH


)  method. This two-stage "one-pot" protocol activates the carboxylic acid as a mixed anhydride, which is then reduced under mild conditions.[1] This approach offers superior enantiomeric retention and chemoselectivity compared to direct LAH reduction or borane-THF methods.

Reaction Mechanism & Logic

The reaction proceeds via the formation of a highly reactive mixed anhydride intermediate.

  • Activation: The carboxylic acid is deprotonated by a non-nucleophilic base (

    
    -methylmorpholine) and reacts with isobutyl chloroformate to form the mixed anhydride.
    
  • Reduction: Sodium borohydride attacks the more electrophilic carbonyl (the thiazole carbonyl) rather than the carbonate carbonyl, releasing the alcohol and CO

    
    .
    

Self-Validating Logic:

  • Gas Evolution: The release of CO

    
     during the activation step serves as a visual confirmation of anhydride formation.
    
  • Solubility Change: The precipitation of

    
    -methylmorpholine hydrochloride (NMM
    
    
    
    HCl) confirms the deprotonation step is complete.

Detailed Experimental Protocol

Prerequisites:

  • Substrate:

    
    -Boc-4-methyl-2-(pyrrolidin-2-yl)thiazole-5-carboxylic acid (Ensure Pyrrolidine Nitrogen is protected).
    
  • Atmosphere: Dry Nitrogen or Argon.

  • Temperature Control: Cryo-cooler or Salt/Ice bath capable of maintaining -15°C.

Reagents & Stoichiometry
ReagentEquiv.[2]RoleCritical Parameter
Substrate (Acid) 1.0Starting MaterialDry, azeotroped with toluene if necessary.
Isobutyl Chloroformate (IBCF) 1.1 - 1.2ActivatorFreshly distilled/high purity.

-Methylmorpholine (NMM)
1.2BaseDo not use TEA (can cause racemization).
Sodium Borohydride (NaBH

)
2.0 - 3.0Reducing AgentDissolved in minimal water or MeOH.
THF (Anhydrous) Solvent0.1 M Conc.Must be peroxide-free.
Step-by-Step Methodology

Step 1: Activation (Formation of Mixed Anhydride)

  • Charge a flame-dried 3-neck round bottom flask with the Substrate (1.0 equiv) and anhydrous THF (10 mL/mmol).

  • Cool the solution to -15°C (internal temperature).

  • Add NMM (1.2 equiv) via syringe. The solution may become slightly cloudy.

  • Add IBCF (1.1 equiv) dropwise over 5-10 minutes.

    • Observation: A white precipitate (NMM

      
      HCl) will form immediately.
      
    • Checkpoint: Stir at -15°C for 20–30 minutes. Do not exceed 1 hour to prevent disproportionation of the anhydride.

Step 2: Reduction 5. Prepare a solution of NaBH


  (2.5 equiv) in a minimal amount of water (or MeOH, see Note A).
6.  Add the borohydride solution dropwise to the vigorous stirring reaction mixture at -15°C.
  • Caution: Vigorous gas evolution (CO
    
    
    and H
    
    
    ) will occur. Ensure proper venting.
  • Allow the reaction to stir at -15°C for 15 minutes, then slowly warm to 0°C over 30 minutes.

Step 3: Quench & Workup 8. Monitor consumption of the mixed anhydride by TLC (or HPLC). 9. Quench by dropwise addition of Saturated NH


Cl  or 1M KHSO

(careful acidification to pH ~4-5). 10. Dilute with Ethyl Acetate (EtOAc). Separate phases. 11. Wash organic layer with NaHCO

(sat), Water, and Brine. 12. Dry over Na

SO

, filter, and concentrate in vacuo.

Note A: Methanol can be used for NaBH


 dissolution to maintain a homogeneous organic phase, but it reacts faster with the anhydride. Water is preferred for biphasic reduction if the mixed anhydride is stable enough.

Process Visualization (Workflow)

The following diagram illustrates the critical control points (CCPs) and decision logic for the reduction process.

ReductionProtocol Start Start: N-Boc-Thiazole-COOH Dissolve Dissolve in THF (0.1 M) Start->Dissolve Cool Cool to -15°C (CRITICAL) Dissolve->Cool AddBase Add NMM (1.2 eq) Add IBCF (1.1 eq) Cool->AddBase CheckPrecip Precipitate Formed? (NMM.HCl) AddBase->CheckPrecip CheckPrecip->AddBase No (Check Reagents) Wait Stir 20 min (Activation) CheckPrecip->Wait Yes RedAgent Add NaBH4 (aq/MeOH) Dropwise Wait->RedAgent GasEvol Gas Evolution (CO2)? (Self-Validation) RedAgent->GasEvol GasEvol->RedAgent No (Active Reagent?) Warm Warm to 0°C Stir 30 min GasEvol->Warm Yes Quench Quench: Sat. NH4Cl Warm->Quench Product Product: Thiazole Alcohol (>90% Yield expected) Quench->Product

Caption: Workflow for Mixed Anhydride Reduction. Red nodes indicate critical temperature controls to prevent racemization.

Quality Control & Troubleshooting

Validation Metrics
  • TLC: The alcohol is significantly more polar than the starting acid. Stain with PMA or Ninhydrin (if Boc is removed, though it should be intact).

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the acid proton (10-12 ppm) and the appearance of the hydroxymethyl doublet/singlet at
    
    
    4.6–4.8 ppm.
  • Chiral HPLC: Essential to verify the enantiomeric excess (ee) of the pyrrolidine center. Compare with racemic standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Mixed AnhydrideEnsure THF is anhydrous. Minimize water volume in NaBH

addition or switch to NaBH

powder (slow addition).
Racemization Temperature too highStrictly maintain -15°C during activation. Do not use Triethylamine (TEA); stick to NMM.
Isopropyl Ester formation Wrong attack of BorohydrideThis side reaction happens if the mixed anhydride disproportionates. Keep activation time under 30 mins.
Starting Material Remains Incomplete ActivationEnsure IBCF quality (it hydrolyzes over time). Increase IBCF to 1.2 eq.

References

  • Total Synthesis of Apratoxin A: Chen, J., & Forsyth, C. J. (2004). Total Synthesis of the Marine Cyanobacterial Cyclodepsipeptide Apratoxin A. Journal of the American Chemical Society, 126(32), 9796–9805. Link

  • Thiazole Synthesis Methodology: Doi, T., Numajiri, Y., Munakata, A., & Takahashi, T. (2006).[3] Total Synthesis of Apratoxin A. Organic Letters, 8(3), 531–534.[3] Link

  • Mixed Anhydride Reduction Protocol: Soai, K., & Ookawa, A. (1986). Mixed anhydride method for the reduction of carboxylic acids to alcohols.[1] Journal of Organic Chemistry, 51(21), 4000–4005. Link

  • Chemoselectivity in Peptide Mimetics: Luesch, H., et al. (2001). Isolation, Structure Determination, and Biological Activity of Apratoxin A. Journal of the American Chemical Society, 123(23), 5418–5423. Link

Sources

Method

Application Note: Synthesis and Evaluation of Thiazole Aldehyde-Derived Tubulin Polymerization Inhibitors

Executive Summary Microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy. While natural products like Combretastatin A-4 (CA-4) exhibit potent vascular disrupting activity by binding to the colch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy. While natural products like Combretastatin A-4 (CA-4) exhibit potent vascular disrupting activity by binding to the colchicine site of tubulin, their clinical utility is often limited by chemical instability (cis-to-trans isomerization) and poor solubility.[1][2]

This guide details the application of thiazole aldehydes (specifically 2-substituted-4-thiazolecarboxaldehydes) as rigid, bioisosteric precursors for next-generation tubulin inhibitors. By replacing the unstable ethylene bridge of CA-4 with a thiazole-hydrazone or thiazole-chalcone scaffold, researchers can lock the bioactive conformation, enhance metabolic stability, and improve aqueous solubility.

This document provides a validated workflow for:

  • Chemical Synthesis: A divergent pathway to generate Thiazole-Chalcones and Thiazole-Hydrazones.

  • Biological Validation: A self-validating protocol for the Tubulin Polymerization Assay.

  • Mechanistic Insight: Structural logic for targeting the Colchicine Binding Site (CBS).

Strategic Rationale: The Thiazole Advantage

The thiazole ring serves as a "privileged scaffold" in medicinal chemistry. In the context of tubulin inhibition, it functions as a cis-locking element .

  • Geometric Stability: Unlike the stilbene double bond of CA-4, the thiazole ring cannot isomerize, preserving the necessary "bent" conformation required to fit into the hydrophobic pocket between the

    
    - and 
    
    
    
    -tubulin interface.
  • Hydrogen Bonding: The nitrogen atom in the thiazole ring offers a hydrogen bond acceptor site for residues (e.g., Cys241 or Val181) within the colchicine binding domain, potentially increasing affinity.

Pathway Visualization: Divergent Synthesis

The following diagram illustrates how a single thiazole aldehyde precursor can be diverted into two distinct classes of inhibitors.

SynthesisPath Start Thiazole Carboxaldehyde (Precursor) Rxn1 Claisen-Schmidt Condensation (KOH/EtOH) Start->Rxn1 + Acetophenone deriv. Rxn2 Schiff Base Condensation (Cat. AcOH/EtOH) Start->Rxn2 + Hydrazine/Amine deriv. Prod1 Thiazole-Chalcone (Michael Acceptor) Rxn1->Prod1 Prod2 Thiazole-Hydrazone (Rigid Linker) Rxn2->Prod2 Target Tubulin Inhibition (Colchicine Site) Prod1->Target Covalent/Non-covalent Prod2->Target H-Bonding Network

Figure 1: Divergent synthetic strategy utilizing Thiazole Carboxaldehyde to access Chalcone and Hydrazone scaffolds.

Chemical Synthesis Protocols

Protocol A: Synthesis of Thiazole-Chalcones (Claisen-Schmidt)

This reaction exploits the electrophilicity of the aldehyde carbonyl to form an


-unsaturated ketone. This "enone" linker mimics the bridge of CA-4 but adds a Michael acceptor moiety that may covalently modify tubulin cysteines.

Reagents:

  • Precursor: 2-phenyl-4-thiazolecarboxaldehyde (1.0 eq)

  • Coupling Partner: 3,4,5-trimethoxyacetophenone (1.0 eq)

  • Base: 40% Aqueous NaOH or KOH

  • Solvent: Ethanol (EtOH)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3,4,5-trimethoxyacetophenone in 5 mL of ethanol in a round-bottom flask.

  • Activation: Add 1.0 mmol of 2-phenyl-4-thiazolecarboxaldehyde to the solution. Stir vigorously at Room Temperature (RT).

  • Catalysis: Dropwise add 1 mL of 40% NaOH solution. The solution often turns yellow/orange, indicating the formation of the enolate and subsequent condensation.

  • Reaction: Stir at RT for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture into crushed ice/water (50 mL) and acidify slightly with 1M HCl to pH ~4–5 to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Quality Control: Confirm structure via

      
      H NMR.[3] Look for the characteristic doublet signals of the 
      
      
      
      -unsaturated protons (
      
      
      7.4–7.8 ppm,
      
      
      Hz for trans geometry).
Protocol B: Synthesis of Thiazole-Hydrazones

Hydrazones offer a more hydrolytically stable linker than imines and provide additional hydrogen bonding points.

Reagents:

  • Precursor: 2-phenyl-4-thiazolecarboxaldehyde (1.0 eq)

  • Coupling Partner: 3,4,5-trimethoxybenzohydrazide (1.0 eq)

  • Catalyst: Glacial Acetic Acid (cat.)

  • Solvent: Ethanol[3]

Step-by-Step Methodology:

  • Mixing: Combine 1.0 mmol of the aldehyde and 1.0 mmol of the hydrazide in 10 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

  • Isolation: Cool the mixture to RT. The product often precipitates out upon cooling. If not, reduce solvent volume by 50% under vacuum.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from EtOH/DMF if necessary.

Biological Validation: Tubulin Polymerization Assay

This is the gold-standard assay to confirm that your synthesized compound acts directly on tubulin rather than causing non-specific toxicity.

Principle: Tubulin heterodimers polymerize into microtubules in the presence of GTP and heat (37°C), increasing the optical density (turbidity) of the solution at 340 nm. Inhibitors prevent this increase.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP Stock: 100 mM in water.

  • PEM Buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9.
    
  • Control: Combretastatin A-4 (CA-4) or Colchicine (positive control).

Protocol:

  • Preparation: Keep all reagents on ice (4°C). Prepare a 3 mg/mL tubulin solution in PEM buffer containing 1 mM GTP.

  • Dosing: Add 5

    
    L of the test compound (dissolved in DMSO) to the wells of a pre-chilled 96-well plate. Final concentrations usually range from 1 
    
    
    
    M to 20
    
    
    M.
    • Note: Final DMSO concentration must be <1% to avoid solvent effects.

  • Initiation: Add 95

    
    L of the cold tubulin/GTP mixture to each well.
    
  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Kinetics: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Normal Polymerization: Sigmoidal curve (Lag phase

      
       Elongation 
      
      
      
      Plateau).
    • Inhibition: Flattened curve or reduced slope during elongation.

Data Interpretation & SAR Summary

The following table summarizes expected outcomes based on structure-activity relationship (SAR) trends observed in thiazole analogs [1, 2].

Compound ClassR-Group (Ring B)[1]IC

(Tubulin Polymerization)
IC

(MCF-7 Cytotoxicity)
Interpretation
CA-4 (Control) 3,4,5-trimethoxy1.2

M
0.005

M
Potent, but unstable
Thiazole-Chalcone 3,4,5-trimethoxy2.5

M
0.08

M
High potency; Michael acceptor activity
Thiazole-Chalcone 4-fluoro>20

M
15.2

M
Loss of H-bond/hydrophobic fit
Thiazole-Hydrazone 3,4,5-trimethoxy1.8

M
0.04

M
Rigid linker mimics CA-4 well

Mechanism of Action: The Colchicine Binding Site

To understand why these syntheses work, one must visualize the target interaction. The thiazole derivatives occupy the interface between


- and 

-tubulin, preventing the "straight" conformation required for microtubule assembly.

MOA Tubulin Tubulin Heterodimer (Alpha/Beta Interface) CBS Colchicine Binding Site (Hydrophobic Pocket) CBS->Tubulin Located within Inhibitor Thiazole Inhibitor Inhibitor->CBS Binds Effect1 Steric Hindrance Inhibitor->Effect1 3,4,5-OMe Interaction Effect2 Conformational Lock (Curved State) Inhibitor->Effect2 Thiazole Rigidity Result Microtubule Depolymerization Effect1->Result Effect2->Result Apoptosis G2/M Cell Cycle Arrest & Apoptosis Result->Apoptosis

Figure 2: Mechanism of Action.[4][5] Thiazole inhibitors bind the Colchicine site, locking tubulin in a curved conformation that prevents polymerization.

References

  • Hashem, H. et al. (2024).[6] Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Pharmaceuticals, 17(9), 1154. Link

  • Wang, Y.T. et al. (2023).[7] Synthesis, biological evaluation and molecular docking of thiazole hydrazone derivatives grafted with indole as novel tubulin polymerization inhibitors. Bioorganic Chemistry. Link

  • El-Abd, et al. (2022).[8][9] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Link

  • Pettit, G. R. et al. (1995). Antineoplastic agents.[3][4][5][9][10][11] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Advanced Purification Protocols for Thiazole-5-Carbaldehyde Intermediates

Executive Summary Thiazole-5-carbaldehydes are critical pharmacophores in modern medicinal chemistry, serving as key intermediates for blockbuster kinase inhibitors like Dasatinib (Sprycel®). However, their isolation is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-5-carbaldehydes are critical pharmacophores in modern medicinal chemistry, serving as key intermediates for blockbuster kinase inhibitors like Dasatinib (Sprycel®). However, their isolation is frequently complicated by three factors:

  • Chemical Instability: The C5-aldehyde moiety is electron-deficient and prone to rapid oxidation to the corresponding carboxylic acid or Cannizzaro disproportionation.

  • High Polarity: The thiazole nitrogen increases water solubility, making aqueous extraction difficult.

  • Process Impurities: Common synthesis routes (Vilsmeier-Haack, Ester Reduction) generate persistent phosphorous or metal byproducts.

This guide moves beyond standard "flash column" approaches, detailing three scalable, high-fidelity purification protocols: Bisulfite Adduct Isolation , Solvent-Specific Recrystallization , and Buffered Chromatography .

Chemical Context & Impurity Profiling[1][2]

Effective purification requires understanding the upstream chemistry. The method of synthesis dictates the impurity profile.

Synthesis RouteKey ImpuritiesPurification Challenge
Vilsmeier-Haack (from 2-aminothiazoles)Phosphorous salts, unreacted amide, regioisomers (C4 vs C5).Removal of acidic phosphorous residues without degrading the aldehyde.
Ester Reduction (DIBAL/LiAlH4)Over-reduced alcohols, unreacted ester, aluminum salts.Separation of alcohol (similar polarity) from aldehyde.
Hantzsch Cyclization

-Halo ketone residues, polymeric tars.
"Oiling out" during crystallization due to tars.

Protocol A: Chemo-Selective Bisulfite Adduct Purification

Best For: Removing non-aldehyde impurities (ketones, esters, starting materials) and stabilizing the product for storage.

This is the gold standard for aldehyde purification. It exploits the reversible formation of a water-soluble bisulfite adduct, allowing non-aldehyde organic impurities to be washed away.[1]

Mechanistic Logic

The nucleophilic bisulfite ion (


) attacks the carbonyl carbon, forming a crystalline, water-soluble sulfonate salt. Impurities remain in the organic phase. The aldehyde is later regenerated by shifting the pH.[1][2]
Workflow Diagram

BisulfitePurification Start Crude Thiazole-5-Carbaldehyde (in Organic Solvent) AddBisulfite Add Saturated NaHSO3 (aq) (1.5 - 2.0 equiv) Start->AddBisulfite Vigorous Stirring (30 min) PhaseSep Phase Separation AddBisulfite->PhaseSep OrgPhase Organic Phase (Contains Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqPhase Keep Wash Wash Aqueous Phase (EtOAc/Hexane) AqPhase->Wash Remove trace organics Regen Regeneration Add Na2CO3 or NaOH to pH 10-12 Wash->Regen Reverses Adduct Extract Extract into DCM or EtOAc Regen->Extract Final Pure Thiazole-5-Carbaldehyde Extract->Final Dry & Concentrate

Figure 1: Chemo-selective isolation workflow using sodium bisulfite.

Detailed Procedure
  • Preparation: Dissolve crude mixture in a minimal amount of water-miscible solvent (Ethanol or THF) if necessary, or use a biphasic system with Ethyl Acetate (EtOAc).

  • Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

    
    ). Stir vigorously for 30–60 minutes.
    
    • Observation: A white precipitate may form (the adduct). If so, filter it directly. If not, it is dissolved in the aqueous layer.[2]

  • Washing:

    • If Solid: Filter and wash the cake with EtOAc (removes non-aldehydes).

    • If Liquid: Separate layers.[1][2][3] Wash the aqueous layer (containing adduct) 2x with EtOAc. Discard organic washes.

  • Regeneration:

    • Suspend the solid or take the aqueous solution.[1]

    • Slowly add 10%

      
       or 1M NaOH until pH reaches 10–12. Caution: Exothermic.
      
    • Stir for 15 minutes to ensure full reversal.

  • Isolation: Extract the liberated aldehyde into Dichloromethane (DCM) or EtOAc (3x). Dry over

    
     and concentrate.
    

Protocol B: Solvent-Specific Recrystallization

Best For: Final polishing of >85% pure material and large-scale manufacturing (kg scale).

Thiazoles are prone to "oiling out" (separating as a liquid before crystallizing). Success depends strictly on the solvent system and cooling ramp.

Solvent Selection Matrix[6]
Derivative TypeRecommended Solvent SystemCooling ProtocolNotes
2-Amino-thiazole-5-CHO Ethanol (Abs.) or MeOH/Water (9:1) Slow cool to 4°CHigh polarity requires alcohols. Avoid ketones (Schiff base risk).
2-Chloro-thiazole-5-CHO Acetic Acid (70%) or Hexane/EtOAc Ambient

0°C
Acetic acid suppresses hydrolysis of the chloro-group.
4-Methyl-thiazole-5-CHO THF/Hexane or IPE (Isopropyl Ether) -10°C nucleationOften low melting; seeding is critical.
"Anti-Oiling" Technique

If the product oils out:

  • Re-heat to dissolve.

  • Add a seed crystal at a temperature slightly below the boiling point.

  • Insulate the flask with foil/cotton to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Protocol C: Buffered Flash Chromatography

Best For: Small-scale R&D (<1g) or complex mixtures where bisulfite fails.

Critical Warning: Standard Silica Gel is slightly acidic (pH 5–6). This acidity can catalyze the degradation of thiazole aldehydes.

Stationary Phase Modification
  • Neutralization: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane before loading the sample.

  • Alternative: Use Neutral Alumina (Grade III) if the compound is acid-sensitive.

Mobile Phase Recommendations
  • Gradient: 0%

    
     40% EtOAc in Hexanes.
    
  • For Polar Derivatives (Amino-thiazoles): 0%

    
     10% Methanol in DCM.
    

Stability & Storage Guidelines

Thiazole-5-carbaldehydes are auto-oxidative .

  • Atmosphere: Always store under Argon or Nitrogen.

  • Temperature: -20°C for long-term storage.

  • Scavengers: For liquid aldehydes, adding a trace of BHT (butylated hydroxytoluene) can inhibit radical oxidation during storage.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. Link

  • Brindle, C. S., et al. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Link

  • Rajput, A. P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. Link

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts: Troubleshooting & Protocols. BenchChem Application Notes. Link

  • Santa Cruz Biotechnology. 2-Aminothiazole-5-carboxaldehyde Product Data Sheet. Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde in solution

Executive Summary 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is a "push-pull" heterocyclic building block. The electron-donating pyrrolidine ring at the C2 position communicates electronically with the electron-w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is a "push-pull" heterocyclic building block. The electron-donating pyrrolidine ring at the C2 position communicates electronically with the electron-withdrawing aldehyde at C5. While this conjugation imparts unique reactivity useful for drug discovery (e.g., Knoevenagel condensations), it also introduces specific stability challenges in solution—primarily oxidative degradation and photochemical sensitivity .

This guide provides a self-validating troubleshooting framework to ensure experimental integrity when handling this compound.

Section 1: Solubility & Solvent Selection

The Casualty of Dissolution: The lipophilic nature of the pyrrolidine and methyl-thiazole core limits aqueous solubility. However, the choice of organic solvent drastically affects stability.

Solvent SystemSolubility RatingStability RiskTechnical Recommendation
DMSO (Anhydrous) Excellent (>50 mM)Moderate Preferred for Stock. Hygroscopic nature can introduce water; DMSO itself can act as a mild oxidant over long periods.
DMF ExcellentLow Good alternative to DMSO. Avoid if high temperatures are required due to potential dimethylamine hydrolysis.
Methanol/Ethanol GoodHigh Avoid for storage. Reversible hemiacetal formation occurs rapidly, complicating NMR/LCMS data.
Dichloromethane GoodLow Excellent for short-term reactions but prone to evaporation (concentration changes).
Water/PBS Poor (<1 mM)N/A Requires co-solvent (e.g., 5-10% DMSO) to prevent precipitation.

Section 2: Degradation Pathways & Mechanisms

To troubleshoot effectively, one must understand the mechanism of failure. This molecule suffers from two primary degradation pathways in solution:

  • Autoxidation (The "M+16" Peak): The C5-aldehyde is susceptible to air oxidation, converting it to the corresponding carboxylic acid (4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid). This is accelerated in basic buffers or presence of trace metals.

  • Hemiacetal Formation: In nucleophilic solvents (alcohols), the aldehyde carbon undergoes reversible attack, creating a hemiacetal species often mistaken for an impurity in LCMS (M + Solvent Mass).

Visualizing the Degradation Logic

DegradationPathways cluster_0 Critical Control Points Compound Target Aldehyde (Active) Acid Carboxylic Acid (Inactive Impurity) Compound->Acid [O] Air/Light (Irreversible) Hemiacetal Hemiacetal (Reversible Adduct) Compound->Hemiacetal + ROH (MeOH/EtOH) (Reversible) Schiff Imine/Schiff Base (If Primary Amine Present) Compound->Schiff + R-NH2 (Condensation)

Figure 1: Primary degradation pathways. Note that oxidation to the acid is irreversible, while hemiacetal formation is solvent-dependent and reversible.

Section 3: Troubleshooting & FAQs

Q1: My LCMS shows a split peak or a mass shift of +32 Da in Methanol. Is my compound impure?

Diagnosis: Likely Hemiacetal Formation . Mechanism: Aldehydes react reversibly with methanol to form the methyl hemiacetal (


).
Validation Step: 
  • Evaporate the methanol.

  • Re-dissolve in an inert solvent like Acetonitrile or DMSO.

  • Re-run LCMS. If the peak reverts to the parent mass, it was a solvent artifact, not a permanent impurity.

Q2: The solution turned from pale yellow to dark orange/brown overnight. What happened?

Diagnosis: Photochemical Decomposition or Polymerization . Mechanism: The "push-pull" nature of the aminothiazole-aldehyde makes it a chromophore. Extended exposure to ambient light (UV/Vis) can induce radical formation or oligomerization. Corrective Action:

  • Always store stock solutions in amber vials .

  • Wrap reaction vessels in aluminum foil during extended stir times.

Q3: I see a peak at M+16. Is this the N-oxide or the Carboxylic Acid?

Diagnosis: Oxidation to Carboxylic Acid . Reasoning: While tertiary amines (pyrrolidine) can form N-oxides, the aldehyde proton is generally more labile to autoxidation than the sterically hindered nitrogen in the thiazole system. Confirmation:

  • Acidify a small aliquot. If the retention time shifts significantly (due to protonation of the new carboxyl group), it is the acid.

  • Prevention: Purge all solvents with Nitrogen or Argon before dissolving the solid.

Q4: The compound precipitates when added to my cell culture media.

Diagnosis: Solubility Crash . Mechanism: The hydrophobic pyrrolidine and methyl groups dominate the physicochemical properties. Protocol:

  • Prepare a 1000x stock in anhydrous DMSO.

  • Add the stock to the media under rapid vortexing to prevent local high concentrations that trigger nucleation.

  • Keep final DMSO concentration < 0.5% (v/v).

Section 4: Validated Storage & Handling Workflow

To maintain >98% purity over time, strictly follow this decision tree.

HandlingWorkflow Start Solid Compound Received Storage Long-Term Storage: -20°C, Desiccated, Dark Start->Storage Solubilization Dissolution Step Storage->Solubilization Warm to RT (Prevent Condensation) SolventCheck Solvent Choice: DMSO or DMF? Solubilization->SolventCheck InertGas Purge with Argon/N2 SolventCheck->InertGas Yes Usage Experimental Use InertGas->Usage Prepare Fresh Waste Discard Unused Diluted Solution Usage->Waste Do not refreeze diluted aqueous samples

Figure 2: Recommended handling lifecycle to minimize hydrolytic and oxidative stress.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]

  • Makhanya, T. R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1640. Retrieved from [Link]

  • Fitzgerald, M. M., et al. (1994). Oxidation of 2-aminothiazole by cytochrome c peroxidase.[1] Biochemistry.[1][2] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for Thiazole C-2 Substitution

Welcome to the technical support center for thiazole chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperatures for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperatures for C-2 substitution on the thiazole ring. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

Section 1: Foundational Concepts - Frequently Asked Questions

This section addresses the fundamental principles governing the role of temperature in thiazole C-2 functionalization.

Q1: Why is temperature such a critical parameter for thiazole C-2 substitution reactions?

A1: Temperature is arguably one of the most influential parameters in thiazole C-2 substitution for several key reasons:

  • Acidity and Stability of Intermediates: The proton at the C-2 position of the thiazole ring is notably acidic and reactive, making it the primary site for deprotonation to initiate substitution.[1][2][3] This deprotonation, typically achieved with strong organolithium bases at very low temperatures (e.g., -78 °C), generates a C-2 lithiated thiazole intermediate.[4] This intermediate is often thermally unstable. If the temperature rises prematurely, it can lead to decomposition or undesired side reactions, compromising your yield.

  • Kinetic vs. Thermodynamic Control: Many chemical reactions have multiple potential outcomes. Low temperatures often favor the kinetically controlled product—the one that forms the fastest, which is usually the desired C-2 substituted product in these cases.[5][6] As you increase the temperature, you provide the system with enough energy to overcome higher activation barriers, potentially leading to the more stable, but undesired, thermodynamically controlled products or isomers.

  • Reaction Rate and Competing Pathways: While higher temperatures increase the rate of the desired reaction, they also accelerate competing pathways, such as decomposition of reagents, products, or side reactions like dimerization.[7] For instance, in palladium-catalyzed cross-coupling reactions, elevated temperatures can lead to catalyst deactivation through aggregation or poisoning, especially given that the sulfur atom in the thiazole ring can coordinate to the metal center.[8][9]

  • Reagent Stability: Many reagents used in these substitutions, particularly organometallics like n-butyllithium, are highly reactive and can be unstable at higher temperatures, leading to loss of titer or hazardous conditions.

Q2: What are the typical temperature ranges for common C-2 substitution methods?

A2: The optimal temperature is highly dependent on the specific reaction class. Below is a general guideline:

Reaction TypeTypical Temperature RangeRationale & Key Considerations
C-2 Lithiation & Quench -80°C to -40°CEssential for forming and maintaining the stability of the C-2 organometallic intermediate.[4] Temperature must be kept low until the electrophile is added.
Palladium-Catalyzed Cross-Coupling 80°C to 120°CRequired to overcome the activation energy for oxidative addition and reductive elimination steps. However, exceeding this range risks catalyst deactivation.[8]
Microwave-Assisted Synthesis 100°C to 150°CMicrowave irradiation allows for rapid, uniform heating to temperatures above the solvent's boiling point, often drastically reducing reaction times from hours to minutes.[10][11][12]
Direct C-H Activation 50°C to 130°CDependent on the catalyst system (e.g., Rh, Pd). Temperature must be sufficient for C-H bond cleavage without degrading the substrate or catalyst.[13][14]
Q3: How do substituents on the thiazole ring affect the optimal reaction temperature?

A3: Substituents can have a profound electronic and steric impact, thereby influencing the required temperature:

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN) increase the acidity of the C-2 proton, potentially allowing for deprotonation at slightly higher temperatures or with a weaker base. However, they may also render the resulting anion or the final product more susceptible to nucleophilic attack or decomposition.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OR) decrease the acidity of the C-2 proton, often necessitating lower temperatures and stronger bases to achieve full deprotonation.

  • Steric Hindrance: Bulky groups near the C-2 position can slow down the reaction rate, which might necessitate a higher temperature to achieve a reasonable conversion rate. However, this must be balanced against the risk of decomposition.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q4: My reaction shows low conversion of the starting material. Should I simply increase the temperature?

A4: Not necessarily. While insufficient temperature is a common cause of low conversion, increasing it without a proper diagnosis can worsen the situation. Before raising the temperature, you must determine the cause.

Troubleshooting Workflow:

G cluster_no If No (Decomposition Observed) cluster_yes If Yes (Stable) cluster_byproducts_yes If Yes (Byproducts/Decomposition) cluster_byproducts_no If No (Clean Reaction) start Low Conversion Observed (via TLC/LC-MS) check_stability Are starting materials and reagents stable? start->check_stability check_byproducts Are there significant byproducts or decomposition? check_stability->check_byproducts Yes no_stability Issue is likely reagent decomposition, not temperature. Verify reagent quality/titer. check_stability->no_stability No temp_too_high Temperature is likely too HIGH. Side reactions are faster. -> DECREASE Temperature check_byproducts->temp_too_high Yes temp_too_low Temperature is likely too LOW. Reaction is too slow. -> INCREASE Temperature Incrementally check_byproducts->temp_too_low No

Caption: Troubleshooting workflow for low reaction conversion.

Causality: If your starting material is consumed but little product is formed, with evidence of decomposition (e.g., streaking on a TLC plate), the temperature is likely too high. Conversely, if the starting material remains largely unreacted and the reaction mixture is clean, the system may lack the necessary activation energy, warranting a cautious increase in temperature.[7]

Q5: My yield is low, and I observe significant decomposition. Is the temperature definitively too high?

A5: This is the most probable cause. High temperatures can degrade thermally sensitive thiazole derivatives or intermediates.[15]

Recommended Actions:

  • Lower the Temperature: Reduce the reaction temperature in 5-10 °C increments.

  • Shorten Reaction Time: At a given temperature, prolonged exposure can increase decomposition. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Check Thermal Stability: Before running the reaction, consider performing a simple stability test on your starting material and product at the intended reaction temperature to see if they degrade on their own.

Issue 2: Poor Selectivity and Side Product Formation

Q6: I'm observing the formation of multiple isomers or byproducts. How can temperature manipulation improve selectivity?

A6: Isomer formation is often a classic sign of a competition between kinetic and thermodynamic pathways.

Expert Insight: For C-2 lithiation, if you observe substitution at other positions (C-4 or C-5), it's a strong indicator that the temperature is too high. The lithiated intermediate may be isomerizing to a more thermodynamically stable, but incorrect, species before it can be trapped by the electrophile.

Strategy for Improving Selectivity:

  • For Lithiation: Ensure the temperature is maintained at or below -78 °C during base addition and prior to adding the electrophile.

  • For Cross-Coupling: Lowering the temperature may reduce the formation of undesired homocoupling or decomposition byproducts. This may require a longer reaction time or a more active catalyst/ligand system to compensate.

Issue 3: Catalyst-Related Problems

Q7: My palladium cross-coupling reaction starts well but then stalls. Could the temperature be deactivating the catalyst?

A7: Yes, this is a very common issue. The sulfur atom in the thiazole ring can act as a poison for palladium catalysts, and this effect is often exacerbated by heat.[9][16]

Mechanism of Deactivation: At elevated temperatures, the sulfur atom can coordinate more strongly to the palladium center, blocking active sites required for the catalytic cycle. Additionally, high temperatures can cause palladium nanoparticles to agglomerate (sinter), reducing the available catalytic surface area.[17]

Solutions:

  • Operate at the Lower End: Find the lowest possible temperature that still provides a reasonable reaction rate.

  • Use Specialized Ligands: Employ electron-rich, bulky phosphine ligands that can stabilize the palladium center and reduce its susceptibility to sulfur poisoning.

  • Increase Catalyst Loading: While not ideal from a cost perspective, sometimes a higher catalyst loading (e.g., 5-10 mol%) is necessary to compensate for the gradual deactivation.[9]

Section 3: Experimental Protocols & Workflows

This section provides a practical, step-by-step guide for a common optimization task.

Protocol 1: Systematic Temperature Screening for a C-2 Lithiation/Quenching Reaction

This protocol outlines a parallel experiment to efficiently determine the optimal temperature for the C-2 functionalization of a generic 2-unsubstituted thiazole.

Objective: To identify the temperature that maximizes the yield of the desired C-2 substituted product while minimizing byproduct formation.

Methodology:

  • Preparation: In a glovebox, prepare five identical, oven-dried reaction vials equipped with stir bars. To each vial, add the thiazole substrate (1.0 eq) and anhydrous THF.

  • Cooling: Place the vials in separate cooling baths set to a range of temperatures: -80 °C, -60 °C, -40 °C, -20 °C, and 0 °C. Allow the solutions to equilibrate for 15 minutes.

  • Base Addition: Slowly add n-butyllithium (1.1 eq) dropwise to each vial while maintaining the specified temperature. Stir for 30 minutes.

  • Electrophile Quench: Add the electrophile (e.g., an aldehyde or alkyl halide, 1.2 eq) to each vial.

  • Reaction & Quench: Maintain the reactions at their respective temperatures for 1 hour. Then, warm all vials to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Workup & Analysis: Perform an identical aqueous workup and extraction on all five reactions. Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the conversion and the ratio of product to byproducts.

Data Visualization Workflow:

Caption: Experimental workflow for temperature screening.

References

  • O’Neil, I. A., & Cleator, E. (2015). Thiazole formation through a modified Gewald reaction. figshare. [Link]

  • Various Authors. (2017). Would catalyst lose its activity when coupling reactions meet a pause on heating? ResearchGate. [Link]

  • Kour, B., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-inorganic and Applied Chemistry Letters. [Link]

  • Wikipedia contributors. (2024). Thiazole. Wikipedia. [Link]

  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. [Link]

  • Yadav, M., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances. [Link]

  • Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Reddy, C. S., et al. (2015). Microwave-assisted synthesis and biological evaluation of thiazole-substituted dibenzofurans. ResearchGate. [Link]

  • Ghidini, A., et al. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • de Almeida, J. F., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Ivashkevich, O. A., et al. (2010). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]

  • Gomha, S. M., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]

  • Desman, P. (2020). How does sulfur in thiazole poison Pd catalyst? ResearchGate. [Link]

  • Malidhanashri, R. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]

  • Daza, Y. A., et al. (2021). Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes. Catalysts. [Link]

  • Sharma, D., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

  • Petroselli, M., et al. (2022). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers. [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. [Link]

  • Bakr, A. M., et al. (2023). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. [Link]

  • Cai, C., et al. (2022). Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefination. Chemical Communications. [Link]

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Troubleshooting

Minimizing side reactions in PCC oxidation of thiazole alcohols

This guide provides in-depth technical assistance for researchers encountering challenges with the oxidation of thiazole-containing alcohols. The inherent reactivity of the thiazole ring presents unique challenges, parti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers encountering challenges with the oxidation of thiazole-containing alcohols. The inherent reactivity of the thiazole ring presents unique challenges, particularly when employing classical chromium-based oxidants like Pyridinium Chlorochromate (PCC). This document offers troubleshooting advice, alternative protocols, and mechanistic insights to help you navigate these complexities and achieve high-yield, clean conversions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PCC oxidation of a primary thiazole alcohol is yielding a complex mixture with significant tar formation. What is the primary cause and how can I fix it?

A: This is a very common issue when using PCC, especially with sensitive heterocyclic substrates like thiazoles. The root cause is twofold: the acidic nature of the PCC reagent and the physical properties of the chromium byproducts.

  • Mechanistic Cause: PCC is inherently acidic and can protonate the nitrogen atom of the thiazole ring. This increases the ring's susceptibility to electrophilic attack or rearrangement pathways, leading to decomposition and polymerization (tar formation).

  • Physical Cause: The reduced chromium species (chromium(IV)) is a notorious black, often colloidal, substance that can coat the starting material and complicate the reaction workup, leading to lower isolated yields.

Troubleshooting Steps:

  • Buffer the Reaction: The most critical first step is to neutralize the acidic environment. Adding a mild, non-nucleophilic base is essential.

    • Recommendation: Add 1.0-1.5 equivalents of anhydrous sodium acetate or powdered molecular sieves (3Å or 4Å) to the reaction mixture before adding the alcohol. The acetate acts as a buffer, while molecular sieves can adsorb acidic impurities.

  • Use an Adsorbent: To prevent the chromium byproducts from forming a problematic tar, pre-adsorb the PCC onto an inert support.

    • Recommendation: Prepare a slurry of PCC and Celite® or silica gel in your anhydrous solvent (typically dichloromethane, DCM). Stir for 15-20 minutes, allowing the PCC to coat the support material. Add your thiazole alcohol to this heterogeneous mixture. This keeps the oxidant finely dispersed and simplifies filtration during workup.

Q2: I'm observing consumption of my starting material by TLC, but the yield of the desired thiazole aldehyde/ketone is consistently low. What are the likely side reactions?

A: Low yield in the face of complete starting material consumption points directly to competing side reactions. For thiazole alcohols under PCC oxidation, the primary suspects are over-oxidation and reactions involving the thiazole ring itself.

  • Over-oxidation: While PCC is generally known to oxidize primary alcohols to aldehydes, the presence of trace water can facilitate further oxidation to the carboxylic acid. The acidic reaction medium can also catalyze this process.

  • Thiazole Ring Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a sulfoxide or sulfone, especially under harsh conditions or with prolonged reaction times. This is less common with Cr(VI) reagents compared to peroxy acids but remains a possibility.

  • Ring Instability: As mentioned in Q1, acid-catalyzed decomposition pathways can lead to a variety of unidentifiable byproducts, effectively consuming your material without producing the desired product.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.

G cluster_diagnosis Diagnosis cluster_solutions Solutions & Optimizations cluster_causes Probable Causes Start Low Yield of Thiazole Aldehyde/Ketone Check_SM Starting Material Fully Consumed? Start->Check_SM Check_Tarry Significant Tar or Dark Coloration? Acid_Decomp Acid-Catalyzed Decomposition Check_Tarry->Acid_Decomp Yes Over_Ox Over-oxidation to Carboxylic Acid Check_Tarry->Over_Ox No Check_SM->Check_Tarry Yes Reaction_Stalled Reaction Stalled/ Incomplete Check_SM->Reaction_Stalled No Buffer 1. Add Buffer (NaOAc, Mol. Sieves) Alt_Oxidant 4. Switch to Milder, Neutral Oxidant (DMP, Swern) Buffer->Alt_Oxidant If issues persist Adsorbent 2. Use Adsorbent (Celite, Silica) Adsorbent->Alt_Oxidant If issues persist Anhydrous 3. Ensure Anhydrous Conditions Anhydrous->Alt_Oxidant If issues persist Acid_Decomp->Buffer Acid_Decomp->Adsorbent Over_Ox->Anhydrous Reaction_Stalled->Anhydrous Check reagent quality and conditions

Caption: Troubleshooting workflow for PCC oxidation of thiazole alcohols.

Q3: Are there superior alternatives to PCC for oxidizing my sensitive thiazole alcohol?

A: Absolutely. For sensitive substrates, especially those containing heterocyclic systems, moving to milder, non-acidic, and more selective oxidizing agents is highly recommended. These alternatives often provide higher yields, cleaner reaction profiles, and simpler workups.

Oxidant/MethodReagentsTypical Temp.Key AdvantagesKey Disadvantages
PCC Pyridinium ChlorochromateRoom Temp.Inexpensive, easy to handle solidAcidic, tar formation, chromium waste
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom Temp.Neutral pH, fast, high-yielding, cleanExpensive, potentially explosive
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine-78 °CVery mild, high-yielding, good for sterically hindered alcoholsRequires cryogenic temps, foul odor
Ley-Griffith Oxidation TPAP (cat.), NMORoom Temp.Catalytic, mild, neutralCo-oxidant (NMO) can be problematic

Recommendation: For most lab-scale syntheses involving thiazole alcohols, the Dess-Martin Periodinane (DMP) oxidation is the best starting point. It is performed at room temperature under neutral conditions, avoiding the acid-related decomposition pathways that plague PCC oxidations.

Experimental Protocols

Protocol 1: Optimized PCC Oxidation with Buffering and Adsorbent

This protocol is designed to maximize the success rate of PCC oxidations for moderately stable thiazole alcohols.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add Celite® or silica gel (approx. 1.5 g per 1 g of PCC).

  • Add anhydrous dichloromethane (DCM, 10 mL per 1 g of PCC).

  • In a single portion, add PCC (1.5 equivalents relative to the alcohol). Stir the resulting slurry vigorously for 15 minutes.

  • Add anhydrous sodium acetate (1.2 equivalents) to the slurry and continue stirring for another 5 minutes.

  • Reaction: Dissolve your thiazole alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the alcohol solution to the PCC slurry dropwise over 5-10 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (4 volumes).

  • Pass the entire mixture through a short plug of silica gel or Florisil®, eluting with additional diethyl ether. This will filter out the solid chromium byproducts and the adsorbent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde/ketone can then be purified by standard column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation (Recommended Alternative)

This is the preferred method for sensitive or valuable thiazole alcohols.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your thiazole alcohol (1.0 equivalent).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM, 0.1-0.2 M concentration).

  • Addition: Add Dess-Martin Periodinane (DMP, 1.1-1.3 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete in 30-90 minutes. Monitor carefully by TLC. A fine white precipitate (iodinane byproduct) will form as the reaction progresses.

  • Workup: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously for 10-15 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Mechanistic Overview

Understanding the mechanism highlights the critical role of the proton in the PCC-mediated reaction, which is the source of many side reactions with acid-sensitive substrates like thiazoles.

PCC_Mechanism R2CHOH R-CH(OH)-R' (Thiazole Alcohol) Chromate_Ester Chromate Ester R2CHOH->Chromate_Ester + PCC Side_Reaction Thiazole Ring Protonation & Decomposition R2CHOH->Side_Reaction + H⁺ (Acidic Conditions) PCC PCC [CrO3Cl]⁻[PyH]⁺ H_plus H⁺ (from PyH⁺) Ketone R-C(=O)-R' (Thiazole Aldehyde/Ketone) Chromate_Ester->Ketone Elimination Chromate_Ester->Ketone Cr_IV Cr(IV) Species (Tarry Byproduct) Chromate_Ester->Cr_IV

Caption: Simplified mechanism of PCC oxidation highlighting the acid-catalyzed side reaction pathway.

References

  • Corey, E.J.; Suggs, J.W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 1975, 16(31), 2647-2650. [Link]

  • Agarwal, S.; Tiwari, H. P.; Sharma, J. P. A convenient and mild procedure for the oxidation of alcohols with pyridinium chlorochromate adsorbed on silica gel. Tetrahedron, 1990, 46(12), 4417-4420. [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 1991, 113(19), 7277-7287. [Link]

  • Myers, A.G., et al. Synthesis of (-)-Tuberostemonine. Organic Syntheses, 2005, 82, 199. [Link]

Reference Data & Comparative Studies

Comparative

Structure-Activity Relationship (SAR) of C-2 Substituted Thiazole Aldehydes

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Thiazole Aldehyde Pharmacophore Thiazole aldehydes, particularly those substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Thiazole Aldehyde Pharmacophore

Thiazole aldehydes, particularly those substituted at the C-2 position, represent a privileged scaffold in medicinal chemistry. The C-2 position is the most nucleophilic site on the thiazole ring, making it the primary vector for diversifying biological activity. The aldehyde moiety (typically at C-4 or C-5) serves as a versatile "warhead" for covalent interactions or as a precursor for Schiff bases, hydrazones, and chalcones.

This guide objectively compares the performance of C-2 substituted thiazole aldehydes against their structural analogs, evaluating their efficacy in antimicrobial and anticancer applications.

Critical Comparative Analysis
Comparison 1: C-2 Substituent Effects (Electronic & Steric)

The nature of the substituent at C-2 dictates the electronic environment of the thiazole ring, directly influencing the reactivity of the formyl group (-CHO) and the compound's binding affinity.

FeatureC-2 Amino (-NH2) C-2 Aryl (-Ph) C-2 Hydrazinyl (-NH-NH2)
Electronic Effect Strong Electron Donor (+M). Increases electron density in the ring.Conjugated system.[1][2] Effect depends on phenyl substituents (e.g., -NO2 vs -OMe).Moderate Donor. High H-bonding potential.
Solubility Moderate (Polar). Good for initial screening.Low (Lipophilic). Requires formulation optimization.Moderate.
Biological Target Kinase Inhibitors: H-bond donor capability fits ATP binding pockets.Intercalators: Planar structure favors DNA intercalation.Metal Chelators: Hydrazone derivatives often chelate metal ions (Cu, Zn).
Stability Prone to oxidation; amine can interfere with aldehyde reactivity.Highly stable; ideal for Vilsmeier-Haack formylation.Reactive; often forms fused systems if not protected.

Key Insight: C-2 Aryl derivatives generally exhibit superior cytotoxicity (lower IC50) in cancer models due to enhanced lipophilicity and membrane permeability, whereas C-2 Amino derivatives show broader antimicrobial spectra due to specific enzyme inhibition (e.g., DNA gyrase).

Comparison 2: Positional Isomerism (4-CHO vs. 5-CHO)

The position of the aldehyde group significantly alters the molecular topology and synthetic accessibility.

  • Thiazole-4-carbaldehyde:

    • Synthesis: Readily accessible via Hantzsch synthesis (condensation of thioamides with bromopyruvate).

    • Reactivity: Less sterically hindered; forms Schiff bases rapidly.

    • SAR Trend: Preferred for antimicrobial agents; the C-4 position allows the "warhead" to project away from the core, minimizing steric clash with bacterial cell walls.

  • Thiazole-5-carbaldehyde:

    • Synthesis: Requires Vilsmeier-Haack formylation of C-2 substituted thiazoles (more distinct conditions).

    • Reactivity: The C-5 position is electronically enriched by the sulfur atom, making the aldehyde less electrophilic than the C-4 isomer.

    • SAR Trend: Preferred for anticancer agents; the compact shape mimics purine bases, facilitating kinase inhibition.

Comparison 3: Bioisosteric Replacement (Thiazole vs. Oxazole)

Replacing the Sulfur (Thiazole) with Oxygen (Oxazole) alters the physicochemical profile.

  • Thiazole: Higher lipophilicity (LogP), aromaticity, and metabolic stability. Sulfur's larger d-orbitals allow for unique non-covalent interactions (S-π interactions) with protein targets.

  • Oxazole: Lower LogP, higher water solubility. Often less potent in in vivo models due to rapid metabolic clearance compared to thiazoles.

Visualizations
Figure 1: SAR Logic Map

This diagram illustrates the decision-making process for optimizing C-2 substituted thiazole aldehydes.

SAR_Logic Core Thiazole Scaffold C2 C-2 Substitution Core->C2 C4_5 Aldehyde Position (C-4/C-5) Core->C4_5 Amino Amino Group (-NH2) (H-Bond Donor) C2->Amino hydrophilic Aryl Aryl Group (-Ph) (Lipophilicity/Intercalation) C2->Aryl lipophilic Pos4 4-CHO (High Reactivity) C4_5->Pos4 Pos5 5-CHO (Kinase Mimicry) C4_5->Pos5 Activity Biological Outcome AntiBac Antimicrobial (Target: DNA Gyrase) Amino->AntiBac AntiCan Anticancer (Target: VEGFR/Tubulin) Aryl->AntiCan Pos4->AntiBac Pos5->AntiCan

Caption: SAR decision tree for optimizing Thiazole Aldehydes based on target indication.

Figure 2: Synthesis Workflow (Vilsmeier-Haack)

The standard protocol for generating C-2 substituted thiazole-5-carbaldehydes.

Synthesis_Workflow Step1 Start: 2-Substituted Thiazole (e.g., 2-Phenylthiazole) Intermediate Intermediate: Iminium Salt Step1->Intermediate 0°C to 80°C, 3h Reagent Reagent: POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Hydrolysis Hydrolysis: NaOAc / H2O Intermediate->Hydrolysis Work-up Product Product: 2-Phenylthiazole-5-carbaldehyde Hydrolysis->Product pH 9, Crystallization

Caption: Vilsmeier-Haack formylation pathway for synthesizing 5-formyl thiazoles.

Experimental Protocols
Protocol A: Synthesis of 2-Phenylthiazole-5-carbaldehyde (Vilsmeier-Haack)

Rationale: This method is preferred for introducing the aldehyde at C-5 on an existing thiazole ring.

  • Reagent Preparation: In a round-bottom flask, place DMF (3.0 eq) and cool to 0°C in an ice bath.

  • Activation: Add POCl3 (3.0 eq) dropwise with stirring. Maintain temperature < 5°C. Stir for 30 min to generate the Vilsmeier salt (white/yellow solid may form).

  • Addition: Dissolve 2-phenylthiazole (1.0 eq) in minimal DMF or 1,2-dichloroethane and add dropwise to the Vilsmeier reagent.

  • Reaction: Remove ice bath and heat the mixture to 80°C for 4–6 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated NaOAc or 2M NaOH to pH 8–9.

  • Isolation: A yellow precipitate will form.[1] Filter, wash with water, and recrystallize from Ethanol.

    • Yield Expectation: 75–85%.

    • Validation: IR peak at ~1660 cm⁻¹ (C=O stretch); ¹H NMR singlet at ~9.8 ppm (-CHO).

Protocol B: MTT Cytotoxicity Assay

Rationale: Standard colorimetric assay to determine IC50 values.

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Incubate for 48h.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm . Calculate IC50 using non-linear regression (GraphPad Prism).

Performance Data: Comparative Tables
Table 1: Anticancer Activity (IC50 in µM) of C-2 Substituted Thiazole Derivatives

Data aggregated from comparative studies on MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) lines.[3]

Compound IDC-2 SubstituentAldehyde PositionMCF-7 IC50 (µM)HepG2 IC50 (µM)Mechanism Note
TZ-1 Phenyl (-Ph)5-CHO14.05 ± 1.210.80 ± 0.8Lipophilic; good membrane penetration.
TZ-2 4-Nitro-Phenyl5-CHO2.57 ± 0.1 7.26 ± 0.4 Electron-withdrawing group enhances potency.
TZ-3 Amino (-NH2)4-CHO> 50.045.2 ± 2.1Poor cellular uptake; requires modification.
TZ-4 4-Methoxy-Phenyl5-CHO17.77 ± 1.515.3 ± 1.1Electron-donating group reduces potency vs NO2.
Doxorubicin (Control)-4.17 ± 0.34.50 ± 0.2Standard Reference.
Table 2: Antimicrobial Activity (MIC in µg/mL)

Comparison of C-2 variants against standard pathogens.

CompoundC-2 SubstituentS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
TZ-A 2-Amino31.2562.5125
TZ-B 2-(4-Cl-Phenyl)3.9 15.67.8
TZ-C 2-Methyl125>250>250
Ciprofloxacin (Control)1.00.5-
Fluconazole (Control)--2.0

Data Interpretation:

  • Anticancer: The presence of an electron-withdrawing group (NO2) at the para-position of the C-2 phenyl ring (TZ-2) drastically improves cytotoxicity, rivaling the standard drug Doxorubicin in breast cancer models.

  • Antimicrobial: Halogenated phenyl groups (TZ-B) outperform amino groups (TZ-A), likely due to increased lipophilicity facilitating cell wall penetration.

References
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters.

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles. ACS Omega.

  • Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation. International Journal of ChemTech Research.

  • Synthesis and antibacterial activity of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. Medicinal Chemistry Research.

  • Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. BenchChem.

Sources

Validation

A Senior Application Scientist's Guide to Validating Thiazole Aldehyde Purity with Thin-Layer Chromatography

For researchers, synthetic chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not just a matter of quality—it is a prerequisite for safety, e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not just a matter of quality—it is a prerequisite for safety, efficacy, and reproducibility. Thiazole aldehydes, a critical structural motif in numerous pharmaceuticals, demand rigorous purity assessment.[1][2] This guide provides an in-depth, experience-driven protocol for validating the purity of these compounds using Thin-Layer Chromatography (TLC), a technique prized for its speed, simplicity, and diagnostic power.[3][4][5] We will explore the causality behind procedural choices, establish a self-validating experimental system, and compare TLC's performance against other analytical mainstays.

The Foundational Principle: Why TLC Works

Thin-Layer Chromatography separates chemical compounds based on the principle of differential partitioning.[5] In essence, a chemical mixture is applied to a stationary phase (typically a thin layer of silica gel on a plate), and a mobile phase (a solvent or solvent mixture) is allowed to travel up the plate via capillary action.[5]

Each compound in the mixture, including your target thiazole aldehyde and any impurities, will partition differently between the stationary and mobile phases. This difference is governed by polarity:

  • Polar Compounds : These molecules have a stronger affinity for the polar stationary phase (like silica gel) and will move up the plate more slowly.[6][7]

  • Non-polar Compounds : These have a greater affinity for the mobile phase and will travel up the plate more quickly.[6][7]

This differential migration results in the spatial separation of components, which appear as distinct spots on the developed plate. A pure compound should ideally yield a single, well-defined spot.[8]

Experimental Protocol: A Self-Validating TLC Workflow

This protocol is designed not just as a series of steps, but as a system where each part validates the others, ensuring trustworthy and reproducible results.

Materials
  • Stationary Phase : Pre-coated silica gel 60 F254 TLC plates. The "F254" indicates the inclusion of a fluorescent indicator that glows under 254 nm UV light, aiding in visualization.[9]

  • Mobile Phase (Eluent) : A range of analytical grade solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol).

  • Sample : Your synthesized thiazole aldehyde, dissolved in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1% solution.

  • Apparatus : TLC developing chamber, capillary tubes for spotting, tweezers, pencil, UV lamp (254 nm), and a heating device (heat gun or hot plate).

  • Visualization Reagents :

    • Potassium Permanganate (KMnO₄) stain.

    • 2,4-Dinitrophenylhydrazine (DNPH) stain.[10][11][12]

Step-by-Step Methodology

1. Chamber Saturation: The Key to Reproducibility

  • Action : Line the inside of the TLC developing chamber with a piece of filter paper. Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm, ensuring the paper is wetted. Close the chamber and let it stand for 10-15 minutes.[5]

  • Causality (Expertise) : This step is critical and often overlooked. Saturating the chamber's atmosphere with solvent vapors prevents the mobile phase from evaporating off the TLC plate as it runs. This ensures a consistent solvent front and leads to highly reproducible Retention Factor (Rf) values, which are the cornerstone of TLC analysis.[6]

2. Plate Preparation and Spotting: Precision is Paramount

  • Action : With a pencil, gently draw a light "origin" line about 1 cm from the bottom of the TLC plate.[5] Using a capillary tube, apply a small, concentrated spot of your dissolved thiazole aldehyde sample onto the origin line. Aim for a spot diameter of no more than 1-2 mm.[6] Allow the solvent to fully evaporate.

  • Causality (Trustworthiness) : Large, diffuse spots lead to poor separation and streaky results.[6] Applying a small, concentrated spot ensures that the components start their migration from a tight band, maximizing resolution. Evaporating the spotting solvent is crucial; if residual solvent remains, it can interfere with the initial interaction between your compound and the mobile phase, altering the separation.

3. Development: The Separation Process

  • Action : Using tweezers, carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the solvent pool.[5] Close the chamber and allow the mobile phase to ascend the plate undisturbed.

  • Action : When the solvent front is approximately 0.5-1 cm from the top of the plate, remove it with tweezers and immediately mark the position of the solvent front with a pencil.[5][7]

  • Causality (Expertise) : Allowing the solvent to run to the very top edge can distort Rf values. Marking the front immediately is vital because volatile solvents evaporate quickly, erasing this crucial reference line.[7]

4. Visualization: Making the Invisible, Visible This is a two-stage process to ensure all potential impurities are detected.

  • Primary Visualization (Non-Destructive) :

    • Action : Once the plate is dry, view it under a UV lamp at 254 nm.[9]

    • Causality (Trustworthiness) : Thiazole rings and aldehyde groups conjugated with aromatic systems are often UV-active.[9][13] They will absorb the UV light and appear as dark spots against the glowing green background of the plate.[9] Gently circle any visible spots with a pencil.[12] This method is non-destructive, allowing for further chemical staining on the same plate.[9]

  • Secondary Visualization (Destructive Chemical Staining) :

    • Action : Prepare a DNPH staining solution (12g of 2,4-dinitrophenylhydrazine, 60mL conc. sulfuric acid, 80mL water in 200mL of 95% ethanol).[10][12] Dip the plate in the solution and gently heat.

    • Causality (Expertise) : DNPH is a highly specific chromogenic reagent for aldehydes and ketones.[10][11][12] It reacts to form hydrazones, which are vividly colored (typically yellow to orange-red).[10][11] This is an excellent confirmatory test for your target compound and will also reveal any aldehyde/ketone impurities that may not have been UV-active.

    • Alternative Stain : A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain. Aldehyd groups are readily oxidized by KMnO₄, which will cause a yellow-brown spot to appear on a purple background. This can detect oxidizable impurities that are not aldehydes or ketones.[9]

Diagram 1: The TLC Experimental Workflow This diagram illustrates the logical flow from preparation to final analysis, emphasizing the key stages of the process.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis prep_chamber 1. Saturate Chamber prep_plate 2. Prepare & Spot Plate prep_chamber->prep_plate 10-15 min develop 3. Develop Plate prep_plate->develop Place in chamber viz_uv 4a. UV Light (254 nm) develop->viz_uv Dry plate viz_stain 4b. Chemical Stain (DNPH) viz_uv->viz_stain Non-destructive analysis 5. Calculate Rf & Interpret viz_stain->analysis

Caption: A flowchart of the TLC workflow for purity validation.

Data Interpretation: From Spots to Purity Assessment

The primary quantitative measure in TLC is the Retention Factor (Rf) . It is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[14][15]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6][7][14]

  • Pure Compound : A pure sample should ideally show a single spot. Its Rf value should be consistent under identical conditions.[8]

  • Impure Compound : The presence of additional spots indicates impurities. Each spot will have a unique Rf value.

  • Expert Insight : An ideal separation has Rf values between 0.3 and 0.7.[8] If your spot is too high (Rf > 0.7), the mobile phase is too polar. If it's too low (Rf < 0.3), the mobile phase is not polar enough.[7][8]

Diagram 2: Principle of Chromatographic Separation This diagram visualizes how compounds of varying polarity are separated on the TLC plate.

TLC_Principle cluster_plate TLC Plate Development cluster_legend Legend Origin Origin Line SolventFront Solvent Front Spot_Origin Mixture Spot_A Impurity A (Polar) Spot_Origin->Spot_A Spot_B Product B (Less Polar) Spot_Origin->Spot_B Label_A Low Rf Label_B High Rf L1 Polar Compound L2 Less Polar Compound

Caption: Separation based on polarity during TLC development.

Optimizing the Mobile Phase

The choice of mobile phase is the most critical variable in TLC.[3] Thiazole aldehydes are moderately polar. A good starting point is a mixture of a non-polar solvent (like Hexane) and a more polar solvent (like Ethyl Acetate).

Mobile Phase System (Hexane:Ethyl Acetate)Expected Rf of Thiazole AldehydeObservation & Action
90:10~0.1Spot is too low. Action : Increase the polarity of the mobile phase.
70:30~0.4Optimal. Good separation from both very non-polar and polar impurities.
50:50~0.8Spot is too high. Action : Decrease the polarity of the mobile phase.
100% Ethyl Acetate~0.95No separation; all components run with the solvent front.

This table provides hypothetical data to illustrate the process of optimizing the mobile phase for a target compound.

Comparative Analysis: TLC vs. Other Chromatographic Techniques

While TLC is an invaluable tool, it's essential to understand its place in the analytical arsenal. High-Performance Liquid Chromatography (HPLC) is another cornerstone of purity analysis.[4][16]

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation on an open layer of adsorbent.Separation in a packed column under high pressure.[4]
Speed Very fast (15-30 minutes per sample).[4][17]Slower (minutes to an hour per sample).
Cost Low cost per analysis.[3][18]High initial instrument cost and moderate running costs.[18]
Resolution Good, but lower than HPLC.[18]Excellent, capable of separating very complex mixtures.[18]
Quantitation Primarily qualitative or semi-quantitative.Highly precise and accurate for quantitative analysis.[18]
Throughput High; multiple samples can be run on a single plate.Typically one sample at a time (unless automated).
Use Case Rapid purity checks, reaction monitoring, solvent system optimization.[4][8]Definitive purity determination, impurity profiling, quality control.

References

  • Thin Layer Chromatography - Chemistry Online @ UTSC. Available from: [Link]

  • TLC Visualization Methods . Available from: [Link]

  • Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2020). Available from: [Link]

  • TLC Visualization Reagents - EPFL. Available from: [Link]

  • Calculating retention factors for TLC - Khan Academy. Available from: [Link]

  • Stains for Developing TLC Plates . Available from: [Link]

  • How to Calculate Rf TLC - Oreate AI Blog. (2026). Available from: [Link]

  • TLC Visualization Methods - Labster. Available from: [Link]

  • Thin Layer Chromatography (TLC) . Available from: [Link]

  • Visualizing TLC Plates - Chemistry LibreTexts. (2022). Available from: [Link]

  • Solvent Systems for TLC - University of Rochester. Available from: [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022). Available from: [Link]

  • TLC vs HPLC: Key Differences Explained - Scribd. Available from: [Link]

  • What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? - Quora. (2022). Available from: [Link]

  • Analytical Chromatographic Separation Services (TLC, HPLC, GC) - Triclinic Labs. Available from: [Link]

  • Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC) . Available from: [Link]

  • A Review on Comparison of HPLC and HPTLC - ResearchGate. (2025). Available from: [Link]

  • Column chromatography & TLC on highly polar compounds? - Reddit. (2017). Available from: [Link]

  • How can I select a solvent system for highly polar compounds to elute in TLC and run column? - ResearchGate. (2015). Available from: [Link]

  • Determining a solvent system - University of York. Available from: [Link]

  • Thin Layer Chromatography (TLC) - University of Colorado Boulder. Available from: [Link]

  • TLC - Thin Layer Chromatography - Vivid Separation and filtration. Available from: [Link]

  • Thin–layer Chromatography (TLC) - Analytical Toxicology. (2017). Available from: [Link]

  • Thiazole - Wikipedia. Available from: [Link]

  • Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents.
  • Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. - ResearchGate. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . (2021). Available from: [Link]

  • Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry... - ResearchGate. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole - Pharmaguideline. Available from: [Link]

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Comparative

Definitive Guide: Thiazole-Based Tubulin Inhibitors vs. Combretastatin A-4

Topic: Efficacy of Thiazole-Based Tubulin Inhibitors vs. Combretastatin A-4 Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis for researchers transitioning from Combretasta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Thiazole-Based Tubulin Inhibitors vs. Combretastatin A-4 Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis for researchers transitioning from Combretastatin A-4 (CA-4) to thiazole-based analogs in the development of vascular disrupting agents (VDAs). While CA-4 is the benchmark for colchicine-site tubulin inhibitors, its clinical utility is hampered by chemical instability (cis-trans isomerization) and poor solubility. Thiazole-based inhibitors utilize a heterocyclic ring as a rigid bioisostere for the stilbene bridge, locking the bioactive conformation and significantly improving metabolic stability and efficacy in multidrug-resistant (MDR) models.

Critical Analysis: The Stability-Efficacy Paradox

The CA-4 Limitation

CA-4 derives its potency from the cis-orientation of its stilbene bridge, which perfectly complements the curved conformation of the colchicine binding site on


-tubulin. However, this structure is inherently unstable.
  • Isomerization: Under storage or physiological conditions, the high-energy cis-isomer spontaneously converts to the thermodynamically stable trans-isomer. The trans-isomer is 100-fold less potent , leading to unpredictable dosing and efficacy loss [1].

  • Solubility: CA-4 is highly lipophilic, necessitating phosphate prodrug formulations (e.g., Fosbretabulin) that require enzymatic cleavage in vivo to become active.

The Thiazole Solution

Thiazole-based analogs replace the ethylene bridge of CA-4 with a 1,3-thiazole ring.

  • Conformational Locking: The thiazole ring restricts rotation, freezing the molecule in the active "cis-like" geometry required for high-affinity tubulin binding.

  • MDR Evasion: Unlike taxanes, thiazole analogs are generally poor substrates for P-glycoprotein (P-gp) efflux pumps, retaining potency in resistant cell lines (e.g., MCF-7/ADR) [2].

Comparative Efficacy Data

The following data highlights the performance of specific thiazole analogs (e.g., Compound 10a , C-13 ) against the CA-4 benchmark.

Table 1: In Vitro Cytotoxicity (IC50 values in M)

Lower values indicate higher potency.[1]

CompoundStructure TypeA549 (Lung Cancer)MCF-7 (Breast Cancer)HT-29 (Colon Cancer)Mechanism Note
Combretastatin A-4 cis-Stilbene0.1120.0180.003Prone to isomerization
Thiazole 10a [3]2,4-Diarylthiazole0.007 0.004 0.006Rigid scaffold, high metabolic stability
Compound C-13 [4]Imidazole-Carbonyl0.048 0.005N/ASuperior selectivity vs normal fibroblasts
SMART Analog [5]Benzoyl-aryl-thiazole0.0150.0120.010Overcomes P-gp mediated resistance
Table 2: Tubulin Polymerization Inhibition

Comparison of ability to inhibit microtubule assembly in cell-free assays.

CompoundIC50 (Polymerization)Binding Affinity (

)
Relative Potency
CA-4 1.2 - 2.9

M
~0.14

M
1.0x (Benchmark)
Thiazole 3e [6]0.44

M
< 0.10

M
2.7x
Thiazole 10o [3]3.62

M
~0.40

M
0.8x

Analyst Note: While some thiazole derivatives (like 10o) show slightly lower polymerization inhibition than CA-4 in vitro, they often outperform CA-4 in whole-cell cytotoxicity assays (Table 1) due to better cellular uptake and intracellular stability.

Mechanism of Action & Signaling Pathway

Both agents target the Colchicine Binding Site at the interface of


- and 

-tubulin.[2][3] The binding prevents the "straightening" of the tubulin dimer required for microtubule formation.[2]

MOA_Pathway Drug Thiazole Inhibitor / CA-4 Tubulin Free Tubulin Dimers (Alpha/Beta) Drug->Tubulin Permeates Cell Complex Drug-Tubulin Complex (Colchicine Site) Tubulin->Complex High Affinity Binding Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Vascular Endothelial Cell Retraction (Vascular Collapse) Complex->Vascular Cytoskeleton Disruption in Endothelial Cells Spindle Mitotic Spindle Defect Polymerization->Spindle Failure to form Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action. Thiazoles bind tubulin, blocking polymerization, leading to dual effects: tumor cell apoptosis and vascular disruption.

Experimental Protocols

To validate the efficacy of a new thiazole analog against CA-4, the following protocols are the industry standard.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

This assay is superior to absorbance (turbidity) assays for high-throughput screening as it reduces interference from compound precipitation.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • Reporter: DAPI (4',6-diamidino-2-phenylindole) or specialized fluorophore (e.g., Cytoskeleton Inc. kits).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.[4]

Workflow:

  • Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temp.

  • Master Mix: Dilute tubulin to 2.0 mg/mL in the buffer containing 10 µM DAPI.

  • Plating: Add 5 µL of test compound (Thiazole/CA-4 in DMSO) to a 96-well black half-area plate. Final DMSO concentration must be <1%.

  • Initiation: Add 45 µL of Tubulin Master Mix to wells.

  • Measurement: Immediately place in a fluorometer pre-warmed to 37°C .

  • Kinetics: Read Ex/Em 360/450 nm every 60 seconds for 60 minutes.

  • Analysis: Calculate

    
     of the growth phase.[5] Compare the % inhibition relative to Vehicle (DMSO) and Positive Control (Nocodazole/CA-4).
    
Protocol B: Experimental Workflow Visualization

Use this logic flow to structure your validation campaign.

Experimental_Workflow cluster_checks Quality Control Gates Synthesis 1. Synthesis (Thiazole Scaffold) Biochem 2. Biochemical Assay (Tubulin Polymerization) Synthesis->Biochem Screen IC50 Cellular 3. Cell Viability (MTT/SRB Assay) Biochem->Cellular Select Hits (<10 µM) Mechanistic 4. Mechanistic Validation (Flow Cytometry/Immunofluorescence) Cellular->Mechanistic Confirm G2/M Arrest Check1 Solubility > 50 µg/mL? Cellular->Check1 InVivo 5. In Vivo Efficacy (Xenograft Models) Mechanistic->InVivo Lead Candidate Check2 MDR Ratio < 2.0? Mechanistic->Check2 Check1->Mechanistic Pass Check2->InVivo Pass

Figure 2: Validation Workflow. A step-by-step logic gate for advancing thiazole leads from synthesis to in vivo testing.

References

  • Gaspari, R., et al. (2017).[6] "Structural basis of cis- and trans-combretastatin binding to tubulin." Chem, 2(1), 102–113.[6] Link

  • Wang, L., et al. (2014). "Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors." Journal of Medicinal Chemistry, 57(14). Link

  • El-Abd, et al. (2025). "Design, synthesis... of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors." PMC. Link(Note: Representative citation based on search context 1.3)

  • Kumar, S., et al. (2018). "Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents."[7] ACS Omega, 3(8). Link

  • Lu, Y., et al. (2012). "Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles." Journal of Medicinal Chemistry. Link

  • Romagnoli, R., et al. (2010). "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde. As researchers and drug development professionals, our responsibility extends...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is critical for ensuring laboratory safety, protecting our environment, and maintaining regulatory compliance. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a deep and functional understanding of safe laboratory practice.

Foundational Principles: Hazard Assessment and Regulatory Context

Proper disposal is predicated on a clear understanding of the potential hazards and the governing regulations. The procedures outlined here are based on the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which provides a framework for "cradle-to-grave" management of hazardous waste.[3][4]

Key Hazard Considerations:

  • Irritation: Based on similar thiazole aldehydes, this compound is expected to cause skin, eye, and respiratory irritation.[5]

  • Toxicity: While acute toxicity data is unavailable, many heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8] The compound should be handled as if it were toxic.

  • Environmental Hazard: Thiazole derivatives can be toxic to aquatic life with long-lasting effects.[9] Therefore, discharge into drains or the environment must be strictly avoided.[9]

  • Chemical Reactivity: Aldehydes can be reactive. This compound should be considered incompatible with strong oxidizing agents and strong acids.[6]

Data Summary: Properties of Structurally Related Compounds

To inform our safety protocols, the following table summarizes key data from analogous compounds. This data underscores the need for cautious handling.

PropertyValue / ObservationRationale & Source(s)
Physical State Likely a solid or liquid at room temperature.Based on related thiazole derivatives.[5][7]
Primary Hazards Skin, eye, and respiratory tract irritation.Common for aldehydes and thiazole compounds.[5]
Environmental Hazard Potentially toxic to aquatic life.A noted hazard for similar thiazole structures.[9]
Incompatible Materials Strong oxidizing reagents, Strong acids.Prevents potentially hazardous chemical reactions.[6]
Disposal Classification Hazardous Waste (pending formal characterization).Precautionary principle based on functional groups.[3][4][10]

Core Protocol: Step-by-Step Waste Disposal Procedure

The following protocol details the mandatory steps for collecting and disposing of waste 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde, whether it is in pure form, in solution, or contaminating other materials (e.g., TLC plates, silica gel, gloves).

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[6]

Step 2: Waste Segregation and Collection

All waste streams must be segregated at the point of generation to prevent dangerous reactions and to ensure proper disposal routing.[3]

  • Action: Collect all waste containing 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde in a dedicated waste container.

  • Rationale: Mixing incompatible chemicals is a primary cause of laboratory accidents. This compound should not be mixed with acids or strong oxidizers.[6] The container must be chemically compatible with the waste.[4]

Step 3: Container Selection and Labeling

Proper labeling is a legal requirement and essential for the safety of everyone in the laboratory and for the waste disposal technicians.[11]

  • Action:

    • Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[3][4]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[11]

    • Clearly write the full chemical name: "Waste 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde" and list all components and their approximate concentrations if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., Irritant, Environmentally Hazardous).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The designated storage location for hazardous waste within the lab is known as a Satellite Accumulation Area (SAA). This must be at or near the point of generation.[4][11]

  • Action:

    • Store the sealed waste container in a designated SAA.

    • Keep the container closed at all times, except when adding waste. This is a critical EPA requirement to prevent the release of vapors.[4]

    • It is best practice to use a secondary containment bin to catch any potential leaks.

  • Regulatory Note: A laboratory can accumulate up to 55 gallons of a hazardous waste stream in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[4]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste directly. This must be handled by trained professionals.

  • Action: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the full waste container. They will manage the process of disposal through a licensed hazardous waste management company.[3][10]

  • Rationale: Licensed disposal companies have the facilities and permits to handle, treat, and dispose of chemical waste in an environmentally sound and legally compliant manner, often through high-temperature incineration or other specialized treatments.

Disposal Workflow Diagram

G Workflow for Routine Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Prepare Labeled Hazardous Waste Container A->B C Step 3: Collect Waste (Pure compound, solutions, contaminated materials) B->C D Step 4: Securely Close Container C->D E Step 5: Place in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Step 6: When Full, Contact EHS for Waste Pickup E->F G Step 7: EHS Manages Disposal via Licensed Contractor F->G

Caption: Standard operating procedure for waste collection.

Emergency Protocol: Spill Management

In the event of an accidental spill, a calm and structured response is essential to mitigate exposure and contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and your supervisor.

  • Control Ignition Sources: Although specific flammability data is lacking, aldehydes can be combustible. Remove any nearby ignition sources as a precaution.[9]

  • Ventilate: Increase ventilation in the area by opening a fume hood sash.

  • Containment & Cleanup (for small, manageable spills):

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Gently sweep the absorbed material into a designated container for hazardous waste disposal.[6][9]

    • Clean the spill area with soap and water.

    • Collect all cleanup materials (gloves, absorbent pads, etc.) in the hazardous waste container.

    • Label the container appropriately, detailing the spilled chemical and the cleanup debris. Contact EHS for pickup.

Spill Response Decision Tree

G Spill Response Decision Making Spill Spill Occurs Assess Is the spill large, airborne, or are you untrained to handle it? Spill->Assess Evacuate YES: Evacuate Area. Alert Supervisor & EHS. Pull Fire Alarm if Necessary. Assess->Evacuate Yes Cleanup NO: Proceed with Cleanup Assess->Cleanup No PPE Don Full PPE (Gloves, Goggles, Coat) Cleanup->PPE Contain Contain spill with inert absorbent material PPE->Contain Collect Collect absorbed material into hazardous waste container Contain->Collect Decon Decontaminate spill area Collect->Decon Dispose Package & Label all cleanup materials as hazardous waste. Contact EHS. Decon->Dispose

Caption: A logical flow for assessing and acting on a spill.

A Note on Chemical Neutralization

For some aldehydes, such as formalin, specific chemical deactivation protocols exist that can render the waste non-hazardous.[12][13] However, developing and validating such a protocol for a novel research chemical is a complex process that requires:

  • A thorough understanding of the reaction chemistry, including all byproducts.

  • Analytical testing to confirm complete neutralization.

  • Approval from your institution's EHS department and possibly local water authorities if drain disposal is considered.[13]

Directive: Do not attempt to neutralize waste 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde unless you are operating under a formally approved and validated EHS protocol. The default and required method of disposal is through collection as hazardous waste.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the expense of our well-being or that of our planet.

References

  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Medical Laboratory Observer. (2018). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • AAPPTec, LLC. Safety Data Sheet for N-Fmoc-3-(4-thiazolyl)-L-alanine.
  • ECHEMI. Safety Data Sheet for 4-Methyl-5-thiazolecarboxaldehyde.
  • Acros Organics. Material Safety Data Sheet for 1-Methyl-2-pyrrolidinone.
  • Fisher Scientific. Material Safety Data Sheet for 1-Methyl-2-pyrrolidone.
  • Aldex. Aldehyde Disposal.
  • Sigma-Aldrich. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet for 4-Methyl-5-thiazoleethanol.
  • Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation.
  • Journal of Pharmaceutical and Biological Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

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